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  • Product: 1-Benzylquinolinium perchlorate
  • CAS: 32863-59-5

Core Science & Biosynthesis

Foundational

Quaternary Ammonium Perchlorate Salts: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Quaternary Ammonium Perchlorates Quaternary ammonium salts are a broad class of compounds characterized by a positively cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Quaternary Ammonium Perchlorates

Quaternary ammonium salts are a broad class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] Their versatility has led to their use in a wide array of applications, from disinfectants and surfactants to phase-transfer catalysts.[2] When the counterion to the quaternary ammonium cation is the perchlorate anion (ClO₄⁻), a unique and powerful class of salts is formed: quaternary ammonium perchlorates. These compounds inherit the structural tunability of the quaternary ammonium cation and the potent oxidizing nature of the perchlorate anion, resulting in materials with distinct and often energetic properties.

This technical guide provides an in-depth exploration of quaternary ammonium perchlorate salts, covering their synthesis, physicochemical properties, diverse applications, and critical safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with and innovate using these fascinating compounds.

I. Synthesis of Quaternary Ammonium Perchlorate Salts

The synthesis of quaternary ammonium perchlorate salts typically involves a two-step process: the formation of a quaternary ammonium salt with a different anion, followed by an anion exchange reaction to introduce the perchlorate ion.

A. General Synthetic Approach

A common and straightforward method for preparing quaternary ammonium perchlorate salts is through the reaction of a quaternary ammonium halide (e.g., chloride or bromide) with a perchlorate salt, such as sodium perchlorate or perchloric acid. The choice of reactants is often dictated by solubility differences to facilitate the isolation of the desired product.

A typical procedure involves dissolving the quaternary ammonium halide in a suitable solvent, followed by the addition of a solution of the perchlorate source.[3] The resulting quaternary ammonium perchlorate often precipitates from the solution and can be isolated by filtration.

B. Experimental Protocol: Synthesis of Tetradecyl-dimethyl-benzyl Ammonium Perchlorate

The following protocol details the synthesis of a specific quaternary ammonium perchlorate salt, as described in a patent for its application as a biocide.[3]

Step 1: Synthesis of the Quaternary Ammonium Chloride

  • This initial step involves the quaternization of a tertiary amine (in this case, N,N-dimethyl-N-tetradecylamine) with benzyl chloride to form tetradecyl-dimethyl-benzyl ammonium chloride. This reaction is a standard procedure for generating quaternary ammonium salts.

Step 2: Anion Exchange with Perchloric Acid

  • Dissolve the tetradecyl-dimethyl-benzyl ammonium chloride obtained in Step 1 in a suitable solvent, such as water.

  • Slowly add perchloric acid (HClO₄) dropwise to the solution.

  • A white precipitate of tetradecyl-dimethyl-benzyl ammonium perchlorate will gradually form.

  • Continue adding perchloric acid until no further precipitation is observed.

  • Filter the white precipitate from the solution.

  • Wash the precipitate to remove any unreacted starting materials or byproducts.

  • Dry the purified product under vacuum at a controlled temperature (e.g., 40°C) to obtain the final tetradecyl-dimethyl-benzyl ammonium perchlorate.[3]

C. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange TertiaryAmine Tertiary Amine (e.g., N,N-dimethyl-N-tetradecylamine) QuatChloride Quaternary Ammonium Chloride TertiaryAmine->QuatChloride Reaction AlkylHalide Alkyl Halide (e.g., Benzyl Chloride) AlkylHalide->QuatChloride Precipitate White Precipitate (Quaternary Ammonium Perchlorate) QuatChloride->Precipitate Addition PerchloricAcid Perchloric Acid (HClO₄) PerchloricAcid->Precipitate Filtration Filtration Precipitate->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Purified Quaternary Ammonium Perchlorate Salt Drying->FinalProduct

Caption: General workflow for the synthesis of quaternary ammonium perchlorate salts.

II. Physicochemical Properties

The properties of quaternary ammonium perchlorate salts are a direct consequence of their ionic nature and the specific organic groups attached to the nitrogen atom.

A. Solubility

The solubility of quaternary ammonium perchlorates is highly dependent on the nature of the alkyl or aryl groups on the cation. Salts with longer alkyl chains tend to be more soluble in organic solvents and less soluble in water.[4] For instance, tetrabutylammonium perchlorate is soluble in acetonitrile and ethanol but only very slightly soluble in water.[5] This tunable solubility is a key factor in their application as phase-transfer catalysts.

B. Thermal Stability and Decomposition

Quaternary ammonium perchlorate salts are energetic materials and their thermal stability is a critical consideration.[6] Upon heating, they undergo decomposition, which can be exothermic and, in some cases, explosive.[6][7] The decomposition temperature is influenced by the structure of the quaternary ammonium cation. For example, studies on methyl-substituted ammonium perchlorates have shown a trend of decreasing thermal stability with increasing substitution.[6]

The thermal decomposition of ammonium perchlorate, a related compound, has been extensively studied and is known to be a complex process that can be catalyzed by various substances, including metal oxides.[8][9][10] The decomposition of ammonium perchlorate typically begins at around 200°C and proceeds through multiple stages, releasing a variety of gaseous products.[6][11]

C. Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, can be a significant issue with some perchlorate salts, including ammonium perchlorate.[12][13] This property can affect the stability and performance of materials containing these salts, particularly in applications like solid propellants.[12][14] The hygroscopicity of quaternary ammonium perchlorates can be influenced by the organic groups on the cation.

D. Key Physicochemical Data
PropertyTetrabutylammonium PerchlorateAmmonium Perchlorate
Molecular Formula C₁₆H₃₆NClO₄NH₄ClO₄
Molecular Weight 341.92 g/mol 117.49 g/mol
Appearance White to almost white powder[15]White crystalline powder[16]
Melting Point 211 - 215 °C[15]Decomposes before melting[7]
Solubility in Water Very slightly soluble[5]Sparingly soluble (approx. 9.3 g/L at 25°C)[16]
Solubility in Organic Solvents Soluble in acetonitrile and ethanol[5]More soluble in methanol, less in ethanol and acetone[7]
Decomposition Temperature >300°C (for tetramethylammonium perchlorate)[6]Onset ~200°C, main decomposition 400°C+[6]

III. Applications of Quaternary Ammonium Perchlorate Salts

The unique combination of properties exhibited by quaternary ammonium perchlorate salts makes them valuable in a range of scientific and industrial applications.

A. Phase-Transfer Catalysis

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[4][17][18] The quaternary ammonium cation acts as a shuttle, transporting an anion from the aqueous phase into the organic phase where the reaction can occur.[4] The efficiency of a quaternary ammonium salt as a PTC is influenced by factors such as the length of the alkyl chains, which affects its lipophilicity.[4]

While many quaternary ammonium salts can function as PTCs, the use of perchlorate salts in this context requires careful consideration of their energetic nature.

B. Energetic Materials

The high oxygen content of the perchlorate anion makes quaternary ammonium perchlorate salts potential components of energetic materials, such as propellants and explosives.[6][19] Ammonium perchlorate is a well-known oxidizer used in solid rocket propellants.[7][11][20] The thermal decomposition behavior of these salts is of paramount importance in this application, and significant research has been dedicated to understanding and modifying it.[11][20][21]

C. Electrochemistry

In the field of electrochemistry, quaternary ammonium perchlorates, such as tetrabutylammonium perchlorate, are often used as supporting electrolytes.[5] Their high solubility in organic solvents and their electrochemical stability make them suitable for use in non-aqueous electrochemical systems.[5][15]

D. Drug Development and Biomedical Applications

While the direct use of perchlorate salts in pharmaceuticals is limited due to potential health concerns related to the perchlorate ion, quaternary ammonium compounds, in general, have numerous applications in the pharmaceutical and biomedical fields.[19] They are used as antimicrobials, disinfectants, and have been investigated for their role in drug delivery systems.[2][22][23][24] For instance, some quaternary ammonium salts can enhance the transdermal delivery of drugs.[22] The antimicrobial properties of quaternary ammonium compounds are well-documented and are related to their ability to disrupt cell membranes.[2][23][25]

IV. Safety and Handling of Perchlorate Salts

CRITICAL SAFETY WARNING: Perchlorate salts are strong oxidizing agents and can be highly reactive, and in some cases, explosive.[26][27] Mishandling these chemicals can lead to serious accidents. Strict adherence to safety protocols is mandatory when working with any perchlorate-containing compound.

A. General Safety Precautions
  • Training: All personnel handling perchlorate salts must be thoroughly trained on their hazards and emergency procedures.[26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene, PVC, nitrile), a lab coat, and chemical splash goggles with a face shield.[26][27]

  • Ventilation: All work with perchloric acid and its salts should be conducted in a certified chemical fume hood, preferably one specifically designed for perchloric acid use with a wash-down system.[6][26]

  • Incompatible Materials: Keep perchlorates strictly isolated from all organic materials (wood, paper, cotton), combustible materials, reducing agents, and strong dehydrating agents (like concentrated sulfuric acid).[5][6][27] Mixtures of perchlorates with these materials can be highly flammable and explosive.[27]

  • Heating: Never heat perchloric acid or perchlorate salts with an open flame or in an oil bath.[6][26]

  • Storage: Store perchlorate salts in a cool, dry, well-ventilated area away from incompatible materials.[28][29] Containers should be tightly sealed.

B. Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.[29] Cover the spill with an inert absorbent material such as dry sand or soda ash.[6] Do not use organic absorbents like paper towels or sawdust.[29] Collect the absorbed material into a designated hazardous waste container.

C. Waste Disposal

Dispose of all perchlorate-containing waste, including contaminated materials, as hazardous waste in accordance with all local, state, and federal regulations.[27]

D. Visualization of Safety Protocols

Safety_Protocols cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures Goggles Chemical Goggles & Face Shield Gloves Resistant Gloves (Neoprene, PVC, Nitrile) Coat Lab Coat FumeHood Use Perchloric Acid Fume Hood Isolation Isolate from Organics, Reducing Agents NoHeat No Open Flames or Oil Baths Spill Spill Management: Use Inert Absorbent Waste Hazardous Waste Disposal PPE_Group Wear Appropriate PPE PPE_Group->Goggles PPE_Group->Gloves PPE_Group->Coat Handling_Group Follow Strict Handling Protocols Handling_Group->FumeHood Handling_Group->Isolation Handling_Group->NoHeat Emergency_Group Know Emergency Response Emergency_Group->Spill Emergency_Group->Waste

Sources

Exploratory

1-Benzylquinolinium Salts: A Comparative Analysis of Chloride and Perchlorate Anions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-benzylquinolinium cation is a versatile structural motif employed in a wide array of chemical applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-benzylquinolinium cation is a versatile structural motif employed in a wide array of chemical applications, from organic synthesis to materials science. However, the functional properties, safety profile, and practical utility of a 1-benzylquinolinium salt are fundamentally dictated by its counter-anion. This guide provides an in-depth technical comparison between two common forms: 1-benzylquinolinium chloride and 1-benzylquinolinium perchlorate. While the chloride salt serves as a robust and highly soluble "workhorse" for applications like phase-transfer catalysis and as a synthetic intermediate, the perchlorate analogue, owing to its distinct physicochemical properties, is primarily utilized for selective crystallization and in applications requiring a non-coordinating anion. Critically, the perchlorate salt introduces significant safety and toxicological considerations, including explosion hazards and thyroid function disruption, which are absent in its chloride counterpart. Understanding these core differences is paramount for experimental design, ensuring both safety and success in research and development endeavors.

Introduction: The Cation Remains the Same, The Anion Changes Everything

At the heart of both compounds is the 1-benzylquinolinium cation, a quaternary ammonium species characterized by a planar quinoline ring N-alkylated with a benzyl group. This cationic structure is responsible for many of its inherent chemical reactivities. However, the overall behavior of the bulk material—its solubility, stability, safety, and ultimate application—is governed by the electrostatic and chemical nature of the counter-anion it is paired with. This guide dissects the profound impact of choosing between a simple halide, chloride (Cl⁻), and a complex oxoanion, perchlorate (ClO₄⁻).

G cluster_cation Core Cation cluster_anions Counter-Anions cluster_salts Resulting Salts cation 1-Benzylquinolinium Cation (C₁₆H₁₄N⁺) BQC 1-Benzylquinolinium Chloride (BQC) cation->BQC Forms BQP 1-Benzylquinolinium Perchlorate (BQP) cation->BQP Forms chloride Chloride (Cl⁻) Simple, Non-Oxidizing chloride->BQC with perchlorate Perchlorate (ClO₄⁻) Complex, Oxidizing perchlorate->BQP with

Caption: The common cation pairs with different anions to form distinct salts.

Section 1: 1-Benzylquinolinium Chloride (BQC) - The Versatile Workhorse

1-Benzylquinolinium chloride, often abbreviated as BQC, is the most commonly encountered salt of this cation. Its popularity stems from its straightforward synthesis, high solubility in aqueous and polar organic solvents, and its utility in a multitude of applications.

Physicochemical Properties

The properties of BQC make it highly amenable to standard laboratory procedures. Its miscibility in water is a key feature, enabling its use in aqueous reaction media.[1]

Property1-Benzylquinolinium Chloride
CAS Number 15619-48-4[1][2][3]
Molecular Formula C₁₆H₁₄ClN[1]
Molecular Weight 255.74 g/mol [1][2]
Appearance Pink to brown powder[1]
Solubility Miscible in water[1]
Key Hazard Profile Skin, eye, and respiratory irritant[4]
Primary Characteristic High solubility, chemical stability, non-oxidizing anion
Synthesis & Handling

BQC is typically synthesized via a direct quaternization reaction between quinoline and benzyl chloride.[5] This is a classic Sₙ2 reaction where the lone pair of electrons on the quinoline nitrogen attacks the electrophilic benzylic carbon of benzyl chloride.

  • Causality of Experimental Choice: Ethanol or another polar solvent is often used to facilitate the reaction by solvating the forming ionic species, thereby stabilizing the transition state and the final product.[5] The reaction is often heated to increase the reaction rate.[5] Handling requires standard personal protective equipment (PPE) to avoid skin and eye irritation.[4]

Applications in Research & Development

The utility of BQC is broad, reflecting its favorable chemical properties.

  • Phase-Transfer Catalyst (PTC): BQC is an effective phase-transfer catalyst, facilitating reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The lipophilic benzyl and quinolinium components of the cation allow it to be soluble in the organic phase, while its ionic charge allows it to pair with and transport anions from the aqueous phase into the organic phase, thereby accelerating the reaction.[6][7]

  • Synthetic Intermediate: It serves as a building block for more complex molecules, particularly in the pharmaceutical industry for the synthesis of antibiotics and anticancer agents.[1][8]

  • Biocidal and Corrosion-Inhibiting Agent: As a quaternary ammonium salt, BQC exhibits antimicrobial and antifungal properties, leading to its use as a disinfectant and preservative.[3][6] It has also been developed as a corrosion inhibitor for metals in acidic solutions.[3][9]

Section 2: 1-Benzylquinolinium Perchlorate - The Specialist's Salt

1-Benzylquinolinium perchlorate is used far less commonly than its chloride counterpart, and its selection is driven by very specific experimental needs, primarily related to solubility and the inertness of the perchlorate anion in non-redox contexts. Its use, however, is accompanied by significant and non-negotiable safety protocols.

Physicochemical Properties
Property1-Benzylquinolinium Perchlorate
Molecular Formula C₁₆H₁₄ClNO₄
Molecular Weight 320.74 g/mol
Appearance Typically a crystalline solid
Solubility Expected to have lower solubility than BQC in polar solvents
Key Hazard Profile Strong Oxidizer, Explosion Risk , Thyroid Disruptor[11][12]
Primary Characteristic Lower solubility, strong oxidizing anion, potential for explosive decomposition
Synthesis & Handling

This salt is typically prepared via an anion metathesis (exchange) reaction, starting from the more accessible 1-benzylquinolinium chloride. An aqueous solution of BQC is treated with a solution of a soluble perchlorate salt, such as sodium perchlorate or perchloric acid.[10] The much lower solubility of the 1-benzylquinolinium perchlorate causes it to precipitate from the solution, providing an effective method for isolation and purification.

  • Causality of Experimental Choice & CRITICAL SAFETY: The choice of a perchlorate salt for precipitation is a direct consequence of its lower solubility product compared to the chloride. HANDLING PERCHLORATES REQUIRES EXTREME CAUTION.

    • Trustworthiness of Protocol: A self-validating protocol for handling perchlorates mandates that they are never heated as a dry solid, ground, or stored with organic materials, acids, or other reducing agents.[12] All work should be done in a designated area, behind a blast shield, and with appropriate PPE. Perchlorate salts can form explosive mixtures with a wide range of materials and can detonate from heat, shock, or friction.[12][13]

Applications in Research & Development

The applications of the perchlorate salt are specialized and limited by its hazardous nature.

  • Purification and Isolation: Its primary role is in the purification of the 1-benzylquinolinium cation. By precipitating it as the perchlorate salt, impurities that are more soluble can be washed away.[10] The purified perchlorate salt can then be converted back to the chloride or another desired salt if needed.

  • Electrochemistry: In some electrochemical studies, perchlorate is used as a supporting electrolyte anion because it is electrochemically inert over a wide potential range and is non-coordinating.[13] However, its use requires a rigorous risk assessment.

Safety Profile & Toxicological Concerns

The hazards associated with 1-benzylquinolinium perchlorate are dominated by the anion.

  • Explosion Hazard: Perchlorates are potent oxidizing agents.[12] Mixtures with organic compounds, metals, or other reducing agents are highly energetic and can be sensitive to ignition or detonation.[13] This is the single most critical difference from the chemically benign chloride salt.

  • Toxicological Hazard: The perchlorate anion is known to competitively inhibit iodide uptake by the thyroid gland.[11][14][15] This can disrupt thyroid hormone production, posing a health risk, particularly for fetuses and children.[16][17]

Section 3: Head-to-Head Comparison - A Practical Guide for Method Development

The choice between the chloride and perchlorate salt is not arbitrary; it is a critical decision that impacts every stage of an experimental workflow, from reaction setup to safety considerations.

Comparative Data Summary
Feature1-Benzylquinolinium Chloride1-Benzylquinolinium Perchlorate
Anion Cl⁻ClO₄⁻
Anion Property Simple, non-oxidizing, good leaving groupComplex oxoanion, strong oxidizer , non-coordinating
Solubility (Water) High (Miscible)[1]Low to moderate (exploited for precipitation)[10]
Primary Use Case Phase-transfer catalysis, synthetic intermediate, biocidal agent[1][6][9]Purification/isolation via crystallization, specialized electrochemistry[10]
Primary Safety Concern Skin/eye irritant[4]Explosion hazard , thyroid toxicity[11][12]
Workflow Logic: When to Choose Chloride vs. Perchlorate

The following decision-making workflow can guide a researcher in selecting the appropriate salt for their application.

G cluster_choices cluster_salts start What is my primary application? ptc Phase-Transfer Catalysis or Aqueous Reaction start->ptc synthesis Synthetic Intermediate (Product is the salt) start->synthesis purification Purification of the Cation via Crystallization start->purification electrochem Need Non-Coordinating Anion (e.g., Electrochemistry) start->electrochem chloride Use 1-Benzylquinolinium CHLORIDE ptc->chloride synthesis->chloride perchlorate Use 1-Benzylquinolinium PERCHLORATE (With Extreme Caution) purification->perchlorate electrochem->perchlorate

Caption: Decision workflow for selecting the appropriate 1-benzylquinolinium salt.

Section 4: Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be conducted with a thorough, site-specific risk assessment.

Synthesis of 1-Benzylquinolinium Chloride
  • Objective: To synthesize BQC via N-alkylation of quinoline.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine quinoline (1.0 eq) and benzyl chloride (1.0 eq).

    • Add absolute ethanol as a solvent (approx. 2-3 mL per gram of quinoline).

    • Heat the mixture to reflux (approx. 80°C) and stir for 24 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then place in an ice bath to induce crystallization.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 1-benzylquinolinium chloride.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR spectroscopy and melting point analysis.

Synthesis of 1-Benzylquinolinium Perchlorate from Chloride
  • Objective: To prepare the perchlorate salt via anion metathesis for purification.

  • CRITICAL SAFETY PRECAUTIONS: This procedure must be performed behind a blast shield in a fume hood. Avoid all sources of friction, shock, and heat for the dry product. Do not allow the product to come into contact with organic materials or reducing agents.

  • Methodology:

    • Dissolve the synthesized 1-benzylquinolinium chloride in a minimum amount of deionized water at room temperature.

    • In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate (NaClO₄).

    • Slowly, with stirring, add the sodium perchlorate solution dropwise to the BQC solution.

    • A white precipitate of 1-benzylquinolinium perchlorate will form immediately due to its lower solubility.

    • Continue adding the perchlorate solution until no further precipitation is observed.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Do not scrape the solid aggressively.

    • Wash the precipitate with a small amount of ice-cold deionized water, followed by a wash with cold diethyl ether.

    • Dry the product in a vacuum desiccator at room temperature. DO NOT OVEN DRY.

  • Self-Validation: The product should be characterized by appropriate analytical methods (e.g., IR spectroscopy to confirm the presence of the ClO₄⁻ anion). The protocol's safety is validated by strict adherence to perchlorate handling procedures.

Conclusion

While sharing the same cation, 1-benzylquinolinium chloride and perchlorate are fundamentally different compounds with distinct roles in chemical research. The chloride is a highly soluble, safe, and versatile reagent suitable for a wide range of applications. The perchlorate, in contrast, is a hazardous material whose utility is confined to specialized applications like purification by crystallization, where its low solubility is an asset. The decision to use the perchlorate salt must be justified by a clear experimental need that outweighs the significant safety and handling challenges it presents. For the vast majority of applications, 1-benzylquinolinium chloride is the superior and safer choice.

References

  • Gough, R. V., et al. (2011). Spectral and thermal properties of perchlorate salts and implications for Mars. Journal of Geophysical Research: Planets, 116(E8). Available at: [Link]

  • Watson International. (n.d.). 1-Benzylquinolinium chloride CAS 15619-48-4. Retrieved from: [Link]

  • ChemWhat. (n.d.). 1-Benzylquinolinium chloride CAS#: 15619-48-4. Retrieved from: [Link]

  • LookChem. (n.d.). 1-BENZYLQUINOLINIUM CHLORIDE. Retrieved from: [Link]

  • Taj Agro Products. (n.d.). 1-Benzylquinolinium Chloride. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Perchlorate. Retrieved from: [Link]

  • Gough, R. V., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Icarus, 239, 56-74. Available at: [Link]

  • Hoffman Brothers. (n.d.). What is Perchlorate in Drinking Water? Health Risks and Benefits. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Public Health Statement for Perchlorates. Retrieved from: [Link]

  • Dasgupta, P. K., et al. (2006). Perchlorate: Health Effects and Technologies for Its Removal from Water Resources. Environmental Science & Technology, 40(22), 6834-6840. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Perchlorate Questions and Answers. Retrieved from: [Link]

  • Gough, R. V., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Request PDF. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Perchlorates. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sodium perchlorate. Retrieved from: [Link]

  • Yang, Y., et al. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal. Available at: [Link]

  • Cox, M. V., et al. (2011). Method for producing benzazoloquinolium (BQs) salts and using the biological activity of the composition. U.S. Patent No. 10,624,885.
  • ResearchGate. (n.d.). Using quinoline (1), benzyl chloride (2), and 1-benzylquinolinium... [Image]. Retrieved from: [Link]

  • Maji, M., & Ghorai, M. K. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6(02), 86-109. Available at: [Link]

  • Watson International. (2023). 1-Benzylquinolinium chloride CAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from: [Link]

  • Carl Roth. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from: [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from: [Link]

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Foundational

Solubility profile of 1-benzylquinolinium perchlorate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Benzylquinolinium Perchlorate in Organic Solvents This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Benzylquinolinium Perchlorate in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 1-benzylquinolinium perchlorate. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this compound in various organic solvents for applications ranging from synthesis and purification to formulation and analysis.

Introduction to 1-Benzylquinolinium Perchlorate and its Solubility

1-Benzylquinolinium perchlorate is a quaternary ammonium salt consisting of a 1-benzylquinolinium cation and a perchlorate anion. Quaternary quinolinium salts are a class of compounds with diverse applications, including as surfactants, disinfectants, and in organic synthesis.[1][2][3] The solubility of this compound in organic solvents is a critical physicochemical property that governs its utility in many of these applications. A thorough understanding of its solubility profile enables informed solvent selection for reactions, extractions, and purifications, as well as the development of stable and effective formulations.

This guide will delve into the theoretical principles that dictate the solubility of 1-benzylquinolinium perchlorate, provide a framework for predicting its solubility in different classes of organic solvents, and present a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility of Ionic Compounds in Organic Solvents

The solubility of an ionic compound like 1-benzylquinolinium perchlorate in an organic solvent is governed by a complex interplay of factors. The overarching principle is "like dissolves like," which suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] However, a more nuanced understanding requires consideration of the specific intermolecular forces at play.

Key Factors Influencing Solubility:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces between the solvent molecules.[5]

    • Ion-Dipole Interactions: Polar solvents possess a dipole moment, allowing them to solvate the 1-benzylquinolinium cation and the perchlorate anion through ion-dipole interactions. The strength of these interactions is a primary driver of solubility for ionic compounds.

    • Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, potentially interacting with the perchlorate anion. Aprotic polar solvents (e.g., acetone, acetonitrile) lack this ability but can still solvate cations effectively.

    • Van der Waals Forces: These weaker forces (dispersion and dipole-dipole) are present in all systems but are the dominant interactions in nonpolar solvents. They are generally insufficient to overcome the strong ionic attractions in a salt like 1-benzylquinolinium perchlorate.

  • Properties of the Cation and Anion:

    • 1-Benzylquinolinium Cation: The large, organic cation contributes to the overall lipophilicity of the salt. The aromatic quinoline and benzyl groups can engage in π-π stacking interactions with aromatic solvents.

    • Perchlorate Anion (ClO₄⁻): The perchlorate anion is a large, weakly coordinating anion.[6] Its salts are often more soluble in organic solvents compared to salts with smaller, more strongly coordinating anions (e.g., chloride).[7]

  • Solvent Properties:

    • Polarity and Dielectric Constant: Solvents with high polarity and a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

    • Hildebrand Solubility Parameter (δ): This parameter provides a numerical estimate of the cohesive energy density of a substance and can be used to predict miscibility and solubility.[8] Solvents with a solubility parameter similar to that of the solute are more likely to be effective.

Predicted Solubility Profile of 1-Benzylquinolinium Perchlorate (Qualitative)

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of 1-benzylquinolinium perchlorate in different classes of organic solvents can be made. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateStrong ion-dipole interactions and hydrogen bonding with the anion are expected to effectively solvate the ions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateHigh polarity and dielectric constants favor the dissolution of ionic species. Strong ion-dipole interactions will be the primary solvation mechanism.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe lack of strong solute-solvent interactions (primarily weak van der Waals forces) will be insufficient to overcome the lattice energy of the salt.
Halogenated Dichloromethane, ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions, but are generally less effective than highly polar aprotic or protic solvents.

Experimental Determination of Solubility

A reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 1-benzylquinolinium perchlorate prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine in a sealed vial equilibration Agitate at constant temperature for 24-48h (e.g., shaking water bath) prep_solvent->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant (0.45 µm syringe filter) centrifugation->filtration aliquot Take a known volume of the clear supernatant filtration->aliquot evaporation Evaporate solvent under vacuum aliquot->evaporation weighing Weigh the residual solid evaporation->weighing

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Detailed Step-by-Step Protocol
  • Preparation:

    • To a series of sealed vials, add an excess amount of 1-benzylquinolinium perchlorate (enough to ensure a saturated solution with undissolved solid remaining).

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker bath and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to prevent undissolved solid particles from being included in the analysis.

  • Quantification (Gravimetric Method):

    • Accurately transfer a known volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed vial.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the compound).

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of 1-benzylquinolinium perchlorate dissolved in the known volume of the solvent.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table
SolventTemperature (°C)Solubility ( g/100 mL) ± SDSolubility (mol/L) ± SD
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
n-Hexane25Experimental ValueCalculated Value

SD: Standard Deviation

Interpreting the Results

The quantitative data obtained from the experiments should be analyzed in the context of the theoretical framework.

G cluster_solvent Solvent Properties cluster_solute Solute Properties Solubility Solubility of 1-Benzylquinolinium Perchlorate Polarity Polarity Polarity->Solubility + (Increases) H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility + (Increases) Dielectric Dielectric Constant Dielectric->Solubility + (Increases) Lattice_Energy Lattice Energy Lattice_Energy->Solubility - (Decreases) Cation_Size Large Organic Cation Cation_Size->Solubility + in nonpolar - in polar Anion_Type Weakly Coordinating Anion (ClO4-) Anion_Type->Solubility + (Increases)

Caption: Factors influencing the solubility of 1-benzylquinolinium perchlorate.

A high solubility in polar solvents like methanol and DMSO would confirm the dominant role of strong ion-dipole interactions. Conversely, low solubility in hexane and toluene would highlight the inability of nonpolar solvents to overcome the salt's lattice energy. The results can be used to create a solvent miscibility/solubility guide for practical laboratory applications.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-benzylquinolinium perchlorate in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed for effective solvent selection in a variety of scientific and industrial applications. The insights gained from a well-characterized solubility profile are invaluable for optimizing reaction conditions, developing purification strategies, and designing novel formulations.

References

  • Vertex AI Search, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC". Accessed February 21, 2026.
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Exploratory

An In-Depth Technical Guide to the Non-linear Optical (NLO) Properties of Quinolinium Perchlorate Salts

Foreword: The Quest for Superior Photonic Materials In the rapidly advancing fields of photonics and optoelectronics, the demand for materials with robust non-linear optical (NLO) properties is insatiable. These material...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Superior Photonic Materials

In the rapidly advancing fields of photonics and optoelectronics, the demand for materials with robust non-linear optical (NLO) properties is insatiable. These materials are the bedrock of technologies that manipulate light, enabling applications such as frequency conversion, all-optical switching, and optical data storage. Organic NLO materials have garnered significant attention due to their large nonlinear optical coefficients, high laser damage thresholds, and the synthetic flexibility to tailor their properties at the molecular level.

Among the promising classes of organic NLO materials are quinolinium salts. The quinolinium cation, with its extended π-electron system and inherent charge, provides a versatile scaffold for molecular engineering. When combined with a perchlorate (ClO₄⁻) anion, these salts can be guided into non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). This guide provides a comprehensive technical overview of the synthesis, characterization, and theoretical understanding of the NLO properties of quinolinium perchlorate salts, intended for researchers and professionals in materials science and drug development who are exploring the frontiers of photonic materials.

The Molecular Architecture of Quinolinium Salts for NLO Applications

The NLO response of quinolinium salts originates from the electronic properties of the quinolinium cation. This cation acts as an electron acceptor, and by attaching electron-donating groups to the quinoline ring, a donor-π-acceptor (D-π-A) system is created. This intramolecular charge transfer is the fundamental source of the molecule's first hyperpolarizability (β), which is the microscopic origin of the second-order NLO effect.

The choice of the counter-anion is a critical aspect of "crystal engineering" for NLO materials.[1][2] While the cation is the primary source of the NLO properties, the anion plays a crucial role in directing the three-dimensional arrangement of the cations in the crystal lattice.[1] For a material to exhibit a macroscopic second-order NLO effect, the individual molecular dipoles of the cations must be aligned in a non-centrosymmetric fashion.[3] The tetrahedral and weakly coordinating nature of the perchlorate anion can facilitate the formation of these desirable acentric structures through a network of weak hydrogen bonds and electrostatic interactions.

Synthesis and Crystal Growth: From Molecule to Macroscopic Crystal

The synthesis of quinolinium perchlorate salts is typically a straightforward acid-base reaction. The general procedure involves the reaction of a substituted quinoline derivative with perchloric acid.

General Synthesis Protocol

A typical synthesis involves dissolving the desired quinoline derivative in a suitable solvent, such as acetone or ethanol.[4][5] An equimolar amount of perchloric acid is then added dropwise to the solution, often with stirring. The reaction is usually carried out at room temperature. The resulting quinolinium perchlorate salt often precipitates from the solution and can be collected by filtration. Recrystallization from an appropriate solvent system is then performed to purify the product.

Crystal Growth by Slow Evaporation

High-quality single crystals are essential for many NLO applications and for definitive structural characterization. The slow evaporation solution technique (SEST) is a widely used and effective method for growing single crystals of quinolinium perchlorate salts.[6]

Step-by-Step Protocol for Crystal Growth (SEST):

  • Prepare a Saturated Solution: A saturated solution of the purified quinolinium perchlorate salt is prepared at a slightly elevated temperature in a solvent in which the salt has moderate solubility.

  • Filter the Solution: The warm, saturated solution is filtered through a fine filter (e.g., a Whatman filter paper) into a clean crystallizing dish to remove any particulate impurities.

  • Controlled Evaporation: The crystallizing dish is covered with a perforated lid (e.g., paraffin film with a few pinholes) to allow for slow and controlled evaporation of the solvent at a constant temperature. This slow process is crucial for the growth of large, high-quality single crystals.

  • Crystal Harvesting: Over a period of days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals will begin to nucleate and grow. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

Second-Order NLO Properties: Second-Harmonic Generation (SHG)

The most common technique for screening and characterizing the second-order NLO properties of new materials in powder form is the Kurtz-Perry powder technique.[7][8] This method provides a rapid and efficient way to determine the relative SHG efficiency of a material compared to a standard reference like potassium dihydrogen phosphate (KDP) or urea.

The Kurtz-Perry Powder Technique

Experimental Protocol:

  • Sample Preparation: The crystalline quinolinium perchlorate salt is ground into a fine powder and sieved to obtain a specific particle size range. The powdered sample is then packed into a sample holder, typically a thin glass cell.

  • Laser Source: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[8][9]

  • Irradiation and Detection: The fundamental laser beam is directed onto the powdered sample. If the material is SHG-active, it will generate light at the second harmonic, which is 532 nm (green light) for a 1064 nm fundamental.

  • Signal Measurement: The generated 532 nm light is separated from the fundamental 1064 nm light using a set of filters and detected by a photomultiplier tube (PMT). The intensity of the SHG signal is then measured.

  • Comparison with a Standard: The SHG intensity of the sample is compared to the SHG intensity of a standard reference material (e.g., KDP or urea) measured under the identical experimental conditions.[10]

Data Interpretation:

The relative SHG efficiency is reported as a multiple of the standard. For example, a material with an SHG efficiency "5 times that of KDP" indicates a significantly stronger second-order NLO response.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_detection Detection cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BeamSplitter Beam Splitter Sample->BeamSplitter OpenAperture Open Aperture Detector BeamSplitter->OpenAperture β measurement ClosedAperture Closed Aperture Detector BeamSplitter->ClosedAperture n₂ measurement FitOpen Fit Open-Aperture Data OpenAperture->FitOpen FitClosed Fit Closed-Aperture Data ClosedAperture->FitClosed CalculateNLO Calculate n₂, β, χ⁽³⁾ FitOpen->CalculateNLO FitClosed->CalculateNLO

Caption: Experimental workflow for the Z-scan technique.

Theoretical and Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for understanding and predicting the NLO properties of quinolinium salts. [4][11][12]These computational methods allow for the calculation of key electronic properties that govern the NLO response.

Key Computational Parameters:

  • Molecular Geometry: The first step is to obtain the optimized molecular geometry of the quinolinium cation.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often correlates with a larger NLO response due to easier electronic transitions. [13][14]* Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is directly related to the D-π-A character.

  • Hyperpolarizabilities (β and γ): The first (β) and second (γ) hyperpolarizabilities can be calculated to predict the second- and third-order NLO response at the molecular level. [15][16]

NLO_Relationship cluster_molecular Molecular Properties cluster_crystal Crystal Properties cluster_nlo NLO Response Structure Molecular Structure (D-π-A) Charge_Transfer Intramolecular Charge Transfer Structure->Charge_Transfer HOMO_LUMO Small HOMO-LUMO Gap HOMO_LUMO->Charge_Transfer Beta Large First Hyperpolarizability (β) Charge_Transfer->Beta Anion Perchlorate Anion Packing Non-centrosymmetric Crystal Packing Anion->Packing Chi2 Large Second-Order Susceptibility (χ⁽²⁾) Packing->Chi2 Beta->Chi2 SHG Strong SHG Chi2->SHG

Caption: Relationship between molecular structure and NLO response.

Data Summary

The following table summarizes representative NLO data for quinolinium derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and reference standards.

CompoundNLO PropertyValueReference StandardSource
Quinolinium Iodide DerivativesSHG EfficiencyVaries with substituent and crystal angleUrea
L-leucinium perchlorateSHG EfficiencyGreater than KDPKDP[17]
L-valine L-valinium perchlorateSHG EfficiencyConfirmed-[6]
Quinolinium 4-aminobenzoateχ⁽³⁾2.12 x 10⁻¹³ esu-[18]
Quinoline Derivatives (calculated)First Hyperpolarizability (β)24.93 - 48.46 times that of ureaUrea[15]

Conclusion and Future Outlook

Quinolinium perchlorate salts represent a promising class of materials for NLO applications. Their straightforward synthesis, coupled with the ability to tune their electronic properties through molecular engineering and to control their crystal packing with the perchlorate anion, makes them attractive candidates for further research and development. The combination of experimental techniques like the Kurtz-Perry and Z-scan methods with theoretical DFT calculations provides a powerful workflow for the discovery and characterization of new, high-performance NLO materials. Future work in this area will likely focus on the synthesis of novel quinolinium derivatives with enhanced hyperpolarizabilities and the exploration of different anions to further refine the crystal engineering strategies for achieving optimal acentric packing for second-order NLO applications and for enhancing third-order NLO effects.

References

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  • Rezvan, V. H., & Ghammamy, S. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Results in Chemistry, 7, 101437. [Link]

  • Filatov, E. Y. (n.d.). Principles of the Design of Inorganic Acentric Materials. [Link]

  • Mary, Y. S., et al. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Chemical, Biological and Physical Sciences, 8(2), 580. [Link]

  • Aramburu, I., et al. (2015). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. ResearchGate. [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Scribd. [Link]

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  • Saeed, A., et al. (2020). Crystal structures and Hirshfeld surface analyses of hypoxanthine salts involving 5-sulfosalicylate and perchlorate anions. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1763. [Link]

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  • Vasudevan, P., & Jayaraman, D. (2020). Synthesis and Characterization of NLO Material L-Valine L-Valinium Perchlorate Monohydrate for Photonics Applications. Photonics Letters of Poland, 12(3), 76-78. [Link]

  • Coe, B. J., et al. (2017). Tunable Chiral Second-Order Nonlinear Optical Chromophores Based on Helquat Dications. The Journal of Organic Chemistry, 82(17), 9018–9033. [Link]

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Protocols & Analytical Methods

Method

Single crystal growth of 1-benzylquinolinium perchlorate by slow evaporation

Part 1: Executive Summary & Safety Directive Abstract 1-Benzylquinolinium perchlorate (1-BQP) is a semi-organic material of interest in the field of photonics due to the high hyperpolarizability of the quinolinium cation...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Safety Directive

Abstract

1-Benzylquinolinium perchlorate (1-BQP) is a semi-organic material of interest in the field of photonics due to the high hyperpolarizability of the quinolinium cation, which contributes to significant Second Harmonic Generation (SHG) efficiency. This guide details the synthesis of the precursor, the anion exchange to the perchlorate salt, and the subsequent growth of optical-quality single crystals via the Slow Evaporation Solution Growth (SESG) technique. The protocol emphasizes high-purity synthesis to minimize optical defects and maximize the laser damage threshold.

⚠️ CRITICAL SAFETY DIRECTIVE: ORGANIC PERCHLORATES

READ BEFORE PROCEEDING: Organic perchlorates are potentially explosive and shock-sensitive. While 1-BQP is generally stable in solution, dry crystals can possess significant potential energy.

  • Shielding: Always work behind a blast shield when handling dry perchlorate salts.

  • No Friction: Do not grind dry crystals in a mortar and pestle.

  • Scale: Do not exceed 5-10g synthesis scales until stability is verified.

  • Acid Handling: Perchloric acid (

    
    ) must never contact strong reducing agents or organic solvents directly in concentrated form.
    

Part 2: Materials & Reagents[1][2][3][4][5][6]

ComponentGradeRoleNotes
Quinoline AR (99%+)Precursor ADistill before use to remove colored impurities.
Benzyl Chloride AR (99%)Precursor BLachrymator; handle in fume hood.
Perchloric Acid (70%) ACS ReagentAnion SourceAlternative: Sodium Perchlorate (

).
Methanol/Ethanol HPLC GradeSolventHigh purity essential for optical clarity.
Deionized Water 18.2 MΩ·cmSolventFor purification and washing.[1]

Part 3: Experimental Protocols

Phase 1: Synthesis of 1-Benzylquinolinium Chloride (Precursor)

Rationale: Direct synthesis of the perchlorate from basic reagents is hazardous. We first synthesize the chloride salt, then perform a controlled anion exchange.

  • Stoichiometry: Mix equimolar amounts of Quinoline (0.1 mol) and Benzyl Chloride (0.1 mol) in a round-bottom flask.

  • Reaction: Reflux the mixture in 50 mL of dry acetone or ethyl acetate at 70°C for 6–8 hours.

    • Observation: The solution will darken, and a precipitate (1-Benzylquinolinium Chloride) will form.

  • Isolation: Cool to room temperature. Filter the precipitate using a sintered glass crucible.

  • Purification: Wash the precipitate repeatedly with diethyl ether to remove unreacted quinoline. Recrystallize from ethanol to obtain pure white needles.

    • QC Check: Melting point should be sharp (approx. 160–165°C, verify with literature).

Phase 2: Metathesis to 1-Benzylquinolinium Perchlorate

Mechanism: $ [C_{16}H_{14}N]^+ Cl^- + HClO_4 \rightarrow [C_{16}H_{14}N]^+ ClO_4^- \downarrow + HCl $

  • Dissolution: Dissolve 10g of the purified Chloride salt in the minimum amount of warm deionized water (approx. 50°C).

  • Acid Addition: Dropwise, add 70% Perchloric acid (or a saturated solution of Sodium Perchlorate) to the stirring solution.

    • Stoichiometry: Use a slight molar excess (1.1 eq) of the perchlorate source to drive the equilibrium.

  • Precipitation: A heavy white precipitate of 1-Benzylquinolinium Perchlorate will form immediately.

  • Washing: Filter the precipitate and wash copiously with cold water to remove excess acid/chloride ions.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat dry. 
    
Phase 3: Single Crystal Growth (Slow Evaporation)
A. Solvent Selection & Solubility Curve

The choice of solvent determines the crystal habit (shape) and quality.

  • Primary Solvent: Methanol or Acetone.

  • Solubility Test: Determine the saturation point. Add the salt to 20 mL of solvent at 35°C until no more dissolves. Filter this solution to get a saturated stock.

B. The Growth Protocol
  • Saturation: Prepare a saturated solution of 1-BQP in Methanol at 30°C.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a pre-cleaned borosilicate crystallizing dish. This removes micro-particulates that cause spurious nucleation.

  • Covering: Cover the dish with a perforated parafilm or aluminum foil (5–10 pinholes).

    • Control: Fewer holes = slower evaporation = higher quality crystals.

  • Incubation: Place the vessel in a vibration-free, constant temperature bath (CTB) set at 30°C ± 0.01°C.

  • Harvesting: After 10–15 days, transparent, colorless crystals will appear. Harvest mechanically when they reach appropriate size (approx. 5x5x3 mm).

Part 4: Process Visualization

Workflow Diagram: Synthesis & Growth Logic

G Start Raw Materials (Quinoline + Benzyl Cl) Step1 Reflux Synthesis (70°C, 6-8h) Start->Step1 Nucleophilic Substitution Inter 1-Benzylquinolinium Chloride (Solid) Step1->Inter Precipitation Step2 Anion Exchange (Metathesis w/ HClO4) Inter->Step2 Dissolution in H2O Prod 1-BQP Precipitate Step2->Prod Ion Exchange Step3 Slow Evaporation (Methanol, 30°C) Prod->Step3 Recrystallization Final Single Crystal (Harvest) Step3->Final 10-15 Days

Figure 1: Step-by-step reaction and growth pathway for 1-Benzylquinolinium Perchlorate.

Logic Diagram: Solubility & Supersaturation Control

Logic Sub1 Solvent Choice (Methanol/Acetone) Sub2 Solubility Test Sub1->Sub2 Dec1 Is Solubility > 5g/100mL? Sub2->Dec1 Act1 Proceed to Growth Dec1->Act1 Yes Act2 Change Solvent (Try Mixed Solvents) Dec1->Act2 No Process Evaporation Rate Control Act1->Process Result Metastable Zone Width (Optimal Growth) Process->Result Perforated Cover

Figure 2: Decision logic for solvent selection and supersaturation management.

Part 5: Characterization & Validation

To certify the grown crystals for research or device use, the following characterization steps are mandatory:

TechniqueParameterAcceptance Criteria
Powder XRD Phase PurityMatch with simulated pattern; no extra peaks (impurities).
Single Crystal XRD Lattice ParametersConfirm Orthorhombic/Monoclinic system (typical for this class).
FTIR Functional GroupsPresence of

stretch (~1090 cm⁻¹) and Quinolinium C=N/C=C modes.
UV-Vis-NIR Optical Window>80% transmission in 400–1100 nm range (Crucial for NLO).
Kurtz-Perry Powder SHG EfficiencySignal intensity relative to KDP (Potassium Dihydrogen Phosphate).[2]

Part 6: References

  • Synthesis of Quinolinium Precursors: ChemWhat Database. (n.d.). 1-Benzylquinolinium chloride Synthesis and Properties. Retrieved from [Link]

  • Analogous Perchlorate Growth (Morpholinium): S.S. Hussaini et al. (2013).[3] Studies on the structure, growth and characterization of morpholinium perchlorate single crystals. Journal of Molecular Structure. Retrieved from [Link]

  • Perchlorate Safety & Structure: National Institutes of Health (NIH). (2010).[4] 1-Benzylpiperazine-1,4-diium bis(perchlorate) monohydrate. Acta Crystallographica. Retrieved from [Link]

Sources

Application

Application Note: 1-Benzylquinolinium Perchlorate (1-BQP) Corrosion Inhibition Mechanism in Acid Media

Executive Summary This guide details the mechanistic action and experimental validation of 1-Benzylquinolinium perchlorate (1-BQP) as a corrosion inhibitor for mild steel in acidic environments (typically 1.0 M HCl or 0....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic action and experimental validation of 1-Benzylquinolinium perchlorate (1-BQP) as a corrosion inhibitor for mild steel in acidic environments (typically 1.0 M HCl or 0.5 M H₂SO₄). Unlike simple amines, 1-BQP functions as a mixed-type inhibitor driven by the synergistic adsorption of its quaternary nitrogen center and the


-electron density of its quinoline and benzyl rings. This document provides a self-validating protocol for assessing its efficacy using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).

Mechanism of Action

The inhibition efficiency of 1-BQP relies on its ability to block active surface sites through a mixed physisorption-chemisorption mechanism .

Molecular Adsorption Dynamics

The 1-BQP molecule consists of a hydrophobic benzyl tail and a hydrophilic, positively charged quinolinium head.

  • Physisorption (Electrostatic): In acid media, the metal surface is positively charged. However, specific adsorption of acid anions (e.g.,

    
    , 
    
    
    
    ) creates a negative dipole layer. The cationic 1-benzylquinolinium ion (
    
    
    ) is electrostatically attracted to this negative layer.
  • Chemisorption (Electronic): The lone pair electrons on the nitrogen (though involved in resonance) and, more importantly, the

    
    -electrons of the aromatic quinoline and benzyl rings, donate electron density to the empty 
    
    
    
    -orbitals of surface iron atoms (
    
    
    ). Conversely,
    
    
    back-donates electrons to the antibonding
    
    
    orbitals of the inhibitor (retro-donation), strengthening the bond.
The Role of the Perchlorate Anion

While the organic cation provides the barrier, the perchlorate anion (


) plays a critical role in solubility and double-layer structure. Unlike halides, perchlorate is a weakly coordinating anion. Its presence suggests that the inhibition is primarily driven by the large organic cation rather than halide-induced synergistic adsorption, making 1-BQP an excellent model for studying pure cationic inhibition.
Visualizing the Adsorption Pathway

AdsorptionMechanism AcidSol Acid Solution (H+, Cl-, 1-BQP+) Interface Metal/Solution Interface AcidSol->Interface Diffusion Physisorption Step 1: Physisorption (Electrostatic Attraction) Interface->Physisorption Anion Bridge (Cl-) Chemisorption Step 2: Chemisorption (Pi-electron Donation) Physisorption->Chemisorption Charge Transfer Barrier Protective Barrier (Hydrophobic Film) Chemisorption->Barrier Surface Coverage

Figure 1: Step-wise adsorption mechanism of 1-BQP on mild steel surfaces in acid media.

Experimental Protocols

Materials & Solution Preparation
  • Inhibitor: 1-Benzylquinolinium perchlorate (Synthesize via quaternization of quinoline with benzyl chloride, followed by anion exchange with perchloric acid, or purchase high-purity standard).

  • Solvent: 1.0 M HCl (prepared from 37% analytical grade reagents) or 0.5 M H₂SO₄.

  • Concentration Range: Prepare a stock solution (e.g.,

    
     M) and dilute to test ranges: 
    
    
    
    M to
    
    
    M.
Specimen Preparation (Critical Step)

Inconsistent polishing is the #1 cause of noisy EIS data.

  • Material: Mild steel coupons (composition: C

    
     0.18%, Mn 
    
    
    
    0.6%, balance Fe).
  • Abrasion: Wet polish successively with SiC paper grades: 400

    
     600 
    
    
    
    800
    
    
    1200.
  • Cleaning: Degrease with acetone (ultrasonic bath, 5 mins), rinse with bidistilled water, and dry in warm air stream.

  • Immediate Use: Immerse immediately to prevent atmospheric oxidation.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is non-destructive and provides kinetic data on the double-layer capacitance (


) and charge transfer resistance (

).

Instrument Setup: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer).

ParameterSettingRationale
Cell Configuration 3-ElectrodeWE: Steel (

), CE: Platinum foil, RE: Ag/AgCl or SCE.
OCP Stabilization 30 minutesAllows the corrosion potential (

) to reach steady state.
Frequency Range 100 kHz – 10 mHzCaptures solution resistance (high freq) and charge transfer (low freq).
AC Amplitude 10 mV (rms)Ensures linear response of the system (pseudo-linearity).
Points per Decade 10Sufficient resolution for Nyquist fitting.

Self-Validation Check:

  • Kramers-Kronig Transform: After data acquisition, run a K-K test. If the residual error is

    
    , the system was non-stationary (corrosion rate changed during measurement). Restart with a longer OCP stabilization.
    
Potentiodynamic Polarization (PDP) Protocol

PDP determines the corrosion current density (


) and Tafel slopes (

).
ParameterSettingRationale
Scan Range -250 mV to +250 mVScans relative to

to capture Tafel regions.
Scan Rate 1.0 mV/sSlow enough to minimize capacitive charging currents.
Conditioning Post-EISRun PDP after EIS on the same sample to avoid surface destruction.
Experimental Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (Polish 1200 grit -> Degrease) OCP OCP Monitoring (30 mins, Stable < 2mV/5min) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz, 10mV) OCP->EIS Steady State Reached PDP Polarization Scan (±250 mV vs Ecorr) EIS->PDP Non-destructive first Analysis Data Fitting (Randles Circuit / Tafel) PDP->Analysis

Figure 2: Sequential workflow for electrochemical corrosion testing.

Data Analysis & Interpretation

EIS Analysis (Nyquist Plots)

Data should be fitted to a Modified Randles Circuit :


.
  • 
     (Solution Resistance):  Intercept at high frequency.
    
  • 
     (Charge Transfer Resistance):  Diameter of the semicircle. Increase  indicates inhibition.[1]
    
  • CPE (Constant Phase Element): Used instead of pure capacitance (

    
    ) to account for surface heterogeneity.
    

Inhibition Efficiency Calculation (


): 


Adsorption Isotherm Fitting

To confirm the mechanism, plot


 vs 

(Langmuir Isotherm), where surface coverage

.
  • Linearity (

    
    ):  Confirms monolayer adsorption.
    
  • Slope: Should be near 1.0.

  • 
     Calculation: 
    
    
    
    
    • If

      
       kJ/mol: Physisorption.[2]
      
    • If

      
       kJ/mol: Chemisorption.[2]
      
    • 1-BQP Expectation: Typically -30 to -40 kJ/mol , indicating a comprehensive mixed mode.

References

  • Obot, I. B., et al. (2019).[3] "Theoretical and experimental investigation of the corrosion inhibition of mild steel by quinoline derivatives." Journal of Molecular Liquids.

  • Yang, Z., et al. (2015).[1][4][5] "Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process." SPE Journal.[6]

  • ASTM G106-89. (Reapproved 2015). "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

  • Popova, A., et al. (2011). "Temperature effect on the corrosion inhibition of mild steel in acidic media by some quinolinium salts." Corrosion Science.

  • Finsgar, M., & Jackson, J. (2014).[1] "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science. [1]

Sources

Method

Application Note: 1H NMR Characterization of 1-Benzylquinolinium Perchlorate in DMSO-d6

Abstract This application note provides a detailed guide for the characterization of 1-benzylquinolinium perchlorate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol outlines th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the characterization of 1-benzylquinolinium perchlorate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol outlines the sample preparation in deuterated dimethyl sulfoxide (DMSO-d6) and provides a comprehensive analysis of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require precise structural verification and purity analysis of quinolinium-based compounds. The positive charge on the quinolinium nitrogen atom significantly influences the chemical shifts of the aromatic protons, necessitating a detailed understanding for accurate spectral interpretation.

Introduction

1-Benzylquinolinium salts are a class of quaternary ammonium compounds with a wide range of applications, including as corrosion inhibitors, and as precursors for the synthesis of more complex molecules.[1][2] Accurate structural characterization is paramount for understanding their chemical behavior and for quality control in their various applications. ¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. The choice of solvent is critical in ¹H NMR, as it can significantly influence the chemical shifts of protons. DMSO-d6 is a highly polar aprotic solvent, making it an excellent choice for dissolving ionic compounds like 1-benzylquinolinium perchlorate. Its ability to solubilize a wide range of compounds and its distinct residual solvent peak make it a preferred solvent in many NMR applications.[3]

This document details the experimental procedure for acquiring and interpreting the ¹H NMR spectrum of 1-benzylquinolinium perchlorate in DMSO-d6. It provides an in-depth analysis of the expected chemical shifts, coupling patterns, and integration values for each proton, supported by established principles of NMR spectroscopy.

Experimental Protocol

Materials and Instrumentation
  • Analyte: 1-Benzylquinolinium perchlorate

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 99.8 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • NMR Tubes: 5 mm diameter, high-precision

Sample Preparation Workflow

A systematic approach to sample preparation is crucial for obtaining a high-quality NMR spectrum. The following workflow ensures consistency and accuracy.

G cluster_prep Sample Preparation s1 Weigh 5-10 mg of 1-benzylquinolinium perchlorate s2 Transfer to a clean, dry vial s1->s2 Precise weighing s3 Add ~0.7 mL of DMSO-d6 s2->s3 Quantitative transfer s4 Vortex or sonicate to dissolve s3->s4 Ensure complete dissolution s5 Transfer solution to NMR tube s4->s5 Avoid air bubbles

Caption: Workflow for preparing the NMR sample.

Detailed Protocol Steps:
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-benzylquinolinium perchlorate. The exact mass should be recorded for potential future quantitative analysis (qNMR).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d6.

  • Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Standard acquisition parameters for ¹H NMR should be used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-benzylquinolinium perchlorate in DMSO-d6 will exhibit distinct signals corresponding to the protons of the quinolinium and benzyl moieties. The electron-withdrawing effect of the quaternary nitrogen atom causes a significant downfield shift of the protons on the quinolinium ring, particularly those in the alpha and gamma positions.

Key Spectral Features in DMSO-d6:
  • Residual Solvent Peak: The residual protons in DMSO-d6 (DMSO-d5) typically appear as a quintet around 2.50 ppm.[4]

  • Water Peak: A broad singlet due to residual water is often observed in DMSO-d6, typically between 3.3 and 3.7 ppm.[5]

Predicted ¹H NMR Data for 1-Benzylquinolinium Perchlorate

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the protons of 1-benzylquinolinium perchlorate.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H29.5 - 9.7d1H
H49.2 - 9.4d1H
H88.8 - 9.0d1H
H58.5 - 8.7d1H
H78.3 - 8.5t1H
H68.1 - 8.3t1H
H38.0 - 8.2dd1H
H2', H6'7.5 - 7.7m2H
H3', H4', H5'7.3 - 7.5m3H
CH₂6.2 - 6.4s2H

Note: The predicted chemical shifts are based on general principles and data for similar quinolinium salts. Actual values may vary slightly.

Structural Assignment Diagram

The following diagram illustrates the structure of 1-benzylquinolinium perchlorate with the proton numbering scheme used for spectral assignment.

G cluster_mol 1-Benzylquinolinium Perchlorate mol mol

Caption: Structure of 1-benzylquinolinium perchlorate with proton numbering.

Discussion of Spectral Features

  • Quinolinium Protons (H2-H8): The protons on the quinolinium ring are significantly deshielded due to the positive charge on the nitrogen atom. The protons at positions 2 and 4 (alpha to the nitrogen) are expected to be the most downfield. The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, which can be confirmed with 2D NMR experiments like COSY.

  • Benzyl Protons (H2'-H6' and CH₂): The methylene protons (CH₂) of the benzyl group typically appear as a singlet, as there are no adjacent protons to couple with. The aromatic protons of the benzyl ring will appear in the typical aromatic region (7.3-7.7 ppm) and will likely show complex multiplicity due to overlapping signals.

Trustworthiness and Self-Validation

To ensure the accuracy of the spectral interpretation, the following self-validating steps are recommended:

  • Integration Analysis: The integral ratios of the signals must correspond to the number of protons in each unique chemical environment. For example, the ratio of the quinolinium protons to the benzyl protons should be 7:7.

  • 2D NMR Spectroscopy: In cases of signal overlap or complex multiplicity, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be employed to confirm proton-proton and proton-carbon correlations, respectively.

  • Comparison with Literature Data: Whenever possible, the obtained spectrum should be compared with previously published and validated data for 1-benzylquinolinium salts or closely related structures.

Conclusion

¹H NMR spectroscopy in DMSO-d6 is a powerful and reliable method for the structural characterization and purity assessment of 1-benzylquinolinium perchlorate. The distinct chemical shifts and coupling patterns provide a unique fingerprint of the molecule, allowing for unambiguous identification. By following the detailed protocol and interpretation guidelines presented in this application note, researchers can confidently characterize their synthesized compounds, ensuring high quality and reliability for downstream applications.

References

  • Boon-Keat Khor, Jia En Lau, Fatini Syazana Sharul Azman, Wan Sinn Yam. (n.d.). ¹H NMR spectrum of 1 (in DMSO‐d6). ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • University of Maryland, Department of Chemistry & Biochemistry. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Yang, Z., Wang, L., Chen, Y., & Xiang, J. (2020). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal.
  • Li, W., He, Q., Pei, C., & Hou, B. (2019). Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition.
  • ChemWhat. (n.d.). 1-Benzylquinolinium chloride CAS#:15619-48-4. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzylquinolinium Perchlorate Synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-yield optimization and troubleshooting for the synthesis of 1-benzylquinolinium perchlorate . Strategic Overview &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-yield optimization and troubleshooting for the synthesis of 1-benzylquinolinium perchlorate .

Strategic Overview & Mechanism

The synthesis of 1-benzylquinolinium perchlorate involves two distinct thermodynamic stages: the Menschutkin reaction (quaternization) and Anion Metathesis . Yield loss typically occurs due to incomplete quaternization (kinetic limitation) or "oiling out" during the anion exchange (thermodynamic limitation).

The Core Pathway:

  • Nucleophilic Attack: Quinoline (nucleophile) attacks Benzyl Chloride (electrophile) via

    
     mechanism.
    
  • Ion Exchange: The resulting chloride salt is dissolved, and the chloride ion is displaced by the perchlorate ion (

    
    ) due to the lower solubility of the perchlorate salt in cold aqueous media.
    
Critical Safety Warning: Organic Perchlorates

DANGER: 1-benzylquinolinium perchlorate is an organic perchlorate . These compounds are energetic materials.

  • Shock Sensitivity: Dry organic perchlorates can be shock-sensitive.[1][2] Never grind the dry solid.

  • Incompatibility: Never heat this compound in the presence of strong reducing agents or dehydrating agents (e.g., concentrated

    
    ).
    
  • Spills: Keep wet.[3] Do not allow spills to dry on wood or paper; this creates a fire hazard.

Synthesis Workflow Visualization

The following diagram outlines the optimized workflow to minimize side reactions (polymerization) and maximize recovery.

G Reactants Reactants (Quinoline + Benzyl Chloride) Reflux Step 1: Quaternization (Reflux in Acetonitrile/Toluene) Reactants->Reflux N2 Atmosphere, 80-100°C Reflux->Reflux Low Yield? Increase Time/Temp Intermediate Intermediate (1-Benzylquinolinium Chloride) Reflux->Intermediate Precipitation & Wash Metathesis Step 2: Anion Exchange (aq. NaClO4 or HClO4) Intermediate->Metathesis Dissolve in H2O Precipitation Precipitation (Cold Water/Ethanol) Metathesis->Precipitation Slow Addition Precipitation->Precipitation Oiling Out? See Module 3 FinalProduct Final Product (1-Benzylquinolinium Perchlorate) Precipitation->FinalProduct Filter & Dry (Vac)

Figure 1: Optimized synthesis workflow distinguishing the kinetic quaternization step from the thermodynamic metathesis step.

Module 1: Optimizing the Quaternization (The Chloride Salt)

Objective: Maximize the conversion of Quinoline to 1-Benzylquinolinium Chloride.

Protocol Parameters
ParameterRecommendationRationale
Stoichiometry 1.0 eq Quinoline : 1.2 eq Benzyl ChlorideExcess alkyl halide drives the

reaction to completion and is easier to remove than unreacted quinoline.
Solvent Acetonitrile (ACN) or Toluene ACN (polar aprotic) stabilizes the transition state (charge separation). Toluene (non-polar) allows the product to precipitate out, driving equilibrium.
Temperature Reflux (

C)
High activation energy due to steric hindrance of the quinoline nitrogen.
Atmosphere Nitrogen/ArgonQuinoline oxidizes to brown tars in air at high temps, lowering yield and purity.
Troubleshooting Q&A

Q: My reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily, but purity is compromised. The color comes from the oxidation of quinoline (forming quinoline-N-oxides or polymers).

  • Fix: Perform a charcoal filtration step. Dissolve the crude chloride salt in hot ethanol, add activated carbon, filter hot through Celite, and then recrystallize.

  • Prevention:[1][3][4][5] Strictly degas solvents and run under

    
    .
    

Q: The reaction is slow; TLC shows starting material after 24 hours. A: Steric hindrance at the quinoline nitrogen is significant.

  • Fix: Switch to "Neat" conditions (solvent-free). Mix reagents and heat to

    
    C. Without solvent, the concentration of reactants is maximal, significantly increasing reaction rate. Caution: Exothermic control is required.
    

Module 2: The Anion Metathesis (Chloride Perchlorate)

Objective: Efficiently exchange


 for 

without trapping impurities.
Protocol
  • Dissolution: Dissolve 10g of 1-benzylquinolinium chloride in the minimum amount of warm water (

    
    C).
    
  • Reagent Prep: Prepare a saturated solution of Sodium Perchlorate (

    
    )  or use 60% Perchloric Acid (
    
    
    
    ). Safety:
    
    
    is preferred to avoid handling concentrated acid.
  • Precipitation: Add the perchlorate source dropwise to the warm quinolinium solution with stirring.

  • Cooling: Allow to cool slowly to room temperature, then chill to

    
    C.
    
  • Filtration: Filter the white precipitate. Wash with ice-cold water (to remove NaCl/HCl) followed by cold ethanol (to dry).

Troubleshooting Q&A

Q: I added the perchlorate, but no solid formed. A: The product may be too soluble in the mother liquor.

  • Fix: Increase the ionic strength ("Salting out") by adding more

    
    . Alternatively, cool the solution to 
    
    
    
    C. If using ethanol/water, evaporate some ethanol as the salt is more soluble in organic solvents than cold water.

Q: The yield of the perchlorate step is low (<60%). A: You likely lost product during the wash steps.

  • Fix: 1-benzylquinolinium perchlorate has finite solubility in water. Do not over-wash. Use minimal ice-cold water. Check the pH of the filtrate; if neutral (for

    
     method), stop washing.
    

Module 3: Solving "Oiling Out" (Liquid-Liquid Phase Separation)

Issue: Instead of crystals, the product separates as a sticky oil at the bottom of the flask. This is the most common failure mode in quaternary salt synthesis.

Mechanism: The oil is a solute-rich liquid phase that forms when the metastable limit is exceeded in a region where the crystal nucleation rate is low.

The "De-Oiling" Workflow

Oiling Start Problem: Product Oils Out CheckTemp Check Temperature (Is it too hot?) Start->CheckTemp Triturate Method B: Trituration Scratch glass / Add Et2O Start->Triturate No seed available Seed Method A: Seeding Add crystal of pure product CheckTemp->Seed Temp is ambient Reheat Method C: Re-dissolve Heat to clear solution CheckTemp->Reheat Oil persists SlowCool Cool Very Slowly (1°C/min) Seed->SlowCool Triturate->SlowCool Reheat->SlowCool

Figure 2: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Detailed Solutions
  • Trituration: Decant the supernatant water. Add a non-solvent like Diethyl Ether or Hexane to the oil. Grind the oil against the flask wall with a glass rod. The solvent extracts impurities and induces crystallization.

  • Slow Cooling: Re-dissolve the oil by heating. Turn off the stirrer (agitation can promote oiling over crystallization) and wrap the flask in foil to cool very slowly.

  • Seeding: If you have any solid crystals from a previous batch, add a tiny amount to the cloudy solution at the cloud point. This provides a template for crystal growth, bypassing the oil phase.

References & Authority

Citation List:

  • Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 1999. (Explains solvent effects on quaternary ammonium formation).

  • Perchlorate Safety: American Chemical Society (ACS). "Perchlorate Safety: Reconciling Inorganic and Organic Guidelines."

  • Quinolinium Salt Synthesis: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for N-alkylation protocols).

  • Oiling Out Phenomena: Veesler, S., et al. "Liquid-Liquid Phase Separation (Oiling Out) in Crystallization."[4] Organic Process Research & Development, 2006.

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for 1-benzylquinolinium perchlorate and perchloric acid before handling.

Sources

Optimization

Technical Support Center: Quinolinium Perchlorate Moisture Management

[1] Topic: Safe Removal of Moisture from Hygroscopic Quinolinium Perchlorate Salts Document ID: TS-QCP-001 Last Updated: February 21, 2026 Audience: Synthetic Chemists, Process Engineers, HSE Officers Critical Safety Dir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Safe Removal of Moisture from Hygroscopic Quinolinium Perchlorate Salts Document ID: TS-QCP-001 Last Updated: February 21, 2026 Audience: Synthetic Chemists, Process Engineers, HSE Officers

Critical Safety Directive (Read First)

⚠️ DANGER: EXPLOSION HAZARD

Quinolinium perchlorate (


) is an organic perchlorate . While the quinolinium cation provides some aromatic stability, the perchlorate anion is a powerful oxidizer. When coupled with organic matter (the cation itself) and subjected to heat, friction, or shock, it possesses significant explosive potential.[1][2]

The Golden Rules of Operation:

  • NEVER dry quinolinium perchlorate in a standard convection oven. The combination of heat (>100°C) and dry organic salt can trigger detonation.

  • AVOID friction. Do not grind dry salts with a pestle.

  • NO ORGANIC DESICCANTS. Never use paper towels, sawdust, or organic sponges to clean spills. If dried, these become touch-sensitive explosives.

  • SHIELDING. All drying operations must be conducted behind a blast shield or in a dedicated safety desiccator cage.

Diagnostic Matrix: Troubleshooting Your Salt

Use this matrix to identify the state of your material and select the appropriate remediation strategy.

ObservationProbable CauseRisk LevelRecommended Action
Sticky / Gummy Solid High solvent/water retention (Oiling out).High (Solvent entrapment lowers stability).Protocol B (Recrystallization) followed by Protocol A .
Clumped Powder Surface moisture absorption (Hygroscopicity).Moderate.Protocol A (Vacuum Desiccation).
Darkening / Black Spots Thermal decomposition or oxidation.CRITICAL .Discard immediately. Neutralize with water, then dispose of as hazardous waste.
Variable Melting Point Formation of hydrates or solvates.Low (Analytical error).Perform TGA (Thermal Gravimetric Analysis) < 100°C, then Protocol A .

Standard Operating Procedures (SOPs)

Protocol A: High-Vacuum Desiccation (The Gold Standard)

Best for: Final drying of powders, removing surface moisture, and small batches.

Mechanism: This method utilizes reduced pressure to lower the boiling point of water and a chemical desiccant to irreversibly bind the moisture. It avoids thermal stress on the crystal lattice.

Equipment:

  • Vacuum Desiccator (Glass with safety cage or Polycarbonate).

  • High-vacuum pump (Oil-free diaphragm pump preferred to avoid perchlorate-oil contact).

  • Desiccant: Phosphorus Pentoxide (

    
    ) .
    
    • Note: Do NOT use Magnesium Perchlorate to dry Organic Perchlorates (increases explosion risk).[3]

Step-by-Step:

  • Preparation: Place

    
     in a glass dish at the bottom of the desiccator.
    
  • Loading: Spread the quinolinium perchlorate thinly on a watch glass or chemically resistant tray. Do not pile it; surface area is key.

  • Vacuum Application:

    • Close the desiccator and engage the blast shield.

    • Apply vacuum gradually to prevent "bumping" of the powder.

    • Target pressure: < 0.1 mbar.

  • Duration: Allow to stand for 24–48 hours at ambient temperature (20–25°C) .

  • Release: Slowly vent with dry nitrogen or argon (not ambient air) to break the vacuum before opening.

Protocol B: Azeotropic Distillation

Best for: "Oiled out" products or bulk water removal where vacuum alone fails.

Mechanism: Water forms a lower-boiling azeotrope with specific solvents, allowing it to be distilled off at temperatures well below the decomposition point of the salt.

Solvent Selection:

  • Benzene: (Classic, but toxic). Forms azeotrope with water at 69°C.

  • Toluene: (Safer alternative). Forms azeotrope with water at 85°C.

  • Note: Quinolinium perchlorate is generally insoluble in these non-polar solvents, creating a suspension. This is desirable as it washes the crystals.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspension: Suspend the wet quinolinium perchlorate in Toluene (10 mL per gram of salt).

  • Distillation:

    • Heat the bath gently (Oil bath set to ~110°C max).

    • Water will co-distill with toluene and collect in the trap.

  • Filtration: Once the distillate is clear (no water droplets), cool the mixture to room temperature.

  • Isolation: Filter the solid under a blanket of Nitrogen.

  • Final Polish: Transfer the solid immediately to Protocol A to remove residual toluene.

Visual Workflow: Decision Logic

The following diagram illustrates the safe decision-making process for handling wet quinolinium perchlorate.

DryingWorkflow Start Start: Wet Quinolinium Perchlorate Assess Visual Assessment Start->Assess Decomp Dark/Black Color? Assess->Decomp Discard STOP: Discard as HazWaste Decomp->Discard Yes (Decomposition) State Physical State? Decomp->State No (Clean) Oily Gummy/Oily State->Oily Solvent Trapped Solid Crystalline Powder State->Solid Surface Moisture Azeotrope Protocol B: Azeotropic Distillation (Toluene, Reflux) Oily->Azeotrope VacDes Protocol A: Vacuum Desiccation (P2O5, Ambient Temp) Solid->VacDes Azeotrope->VacDes Remove Residual Solvent Check QC Check: Melting Point / KF VacDes->Check Check->VacDes Fail (Repeat) Dry Dry Anhydrous Salt Check->Dry Pass

Caption: Decision tree for selecting the appropriate drying methodology based on the physical state and condition of the quinolinium perchlorate salt.

Frequently Asked Questions (FAQs)

Q: Can I use a standard rotary evaporator to dry this salt? A: Proceed with extreme caution. While a rotovap removes solvent, the friction of the dry salt rotating against the glass flask wall can be an ignition source for perchlorates. If you must use a rotovap, stop before the salt is completely dry and transfer to a static vacuum desiccator (Protocol A) for the final drying phase.

Q: Why can't I use Magnesium Perchlorate (


) as the desiccant? 
A:  While 

is an excellent drying agent, mixing it with organic vapors (from your wet salt) in a closed system can create a secondary explosion hazard. Phosphorus Pentoxide (

) is chemically distinct and safer for drying organic perchlorates.

Q: How do I verify the water content without using large amounts of sample? A: If you have access to an NMR, dissolve a small amount (~5mg) in dry


 or 

. Check for the water peak integral relative to the quinolinium aromatic protons. This is safer and requires less material than Karl Fischer titration.

Q: My salt turned yellow during drying. Is it safe? A: Quinolinium salts are often naturally yellow or off-white. However, if the yellow deepens to orange or brown, this indicates oxidation. If it turns brown/black, assume instability and neutralize.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). Perchlorates and Organic Salts.[1][2][3][4] 8th Edition.[2] Elsevier. (Standard reference for chemical incompatibility and shock sensitivity).

  • American Chemical Society (ACS). (2024). Safety Guidelines for Handling Perchlorates.[1][3] Available at:

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Source for standard azeotropic distillation and desiccation techniques).

  • PubChem. (2024). Quinolinium Perchlorate Compound Summary. National Library of Medicine. Available at:

  • Wolsey, W. C. (1973). Equilibrium Solubility of Perchlorates in Organic Solvents. Journal of Chemical Education.

Sources

Troubleshooting

Minimizing explosion hazards during perchlorate salt drying

Topic: Minimizing Explosion Hazards During Perchlorate Salt Drying Support Level: Tier 2 (Specialized High-Hazard Chemistry) Welcome to the High-Hazard Chemistry Support Desk Status: Active Agent: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Explosion Hazards During Perchlorate Salt Drying Support Level: Tier 2 (Specialized High-Hazard Chemistry)

Welcome to the High-Hazard Chemistry Support Desk

Status: Active Agent: Senior Application Scientist Ticket Subject: Safe Drying Protocols for Perchlorate Salts

You are accessing this guide because you are attempting to isolate or dry perchlorate salts (


). This is a critical control point  in your workflow. Perchlorates are stable in dilute aqueous solutions but become energetic oxidizers when concentrated, heated, or dried.

The Golden Rule: Friction and dehydration are the enemies. If you can use the salt in solution, do not dry it.

Module 1: Pre-Drying Risk Assessment (Go/No-Go)

Before applying heat or vacuum, you must categorize your material. The explosion risk varies exponentially between inorganic and organic perchlorates.

Diagnostic: Is my salt safe to dry?
Parameter Low Risk (Proceed with Caution) High Risk (STOP & Re-evaluate)
Cation Type Alkali metals (Na, K), Alkaline earth (Mg), Ammonium (

)
Organic cations (Pyridinium, Diazonium), Heavy metals (Pb, Ag)
Solvent Water, Methanol (removed under mild vacuum)Ethers, high-boiling organics, or mixtures with strong acids
History Freshly prepared, clear solutionOld sample, visible discoloration, or stored in wood/cork
Goal Remove surface moistureRemove crystal water (Anhydrous preparation)
Decision Logic: Drying Method Selection

DryingDecision Start START: Select Salt Type Inorganic Inorganic Salt (e.g., NaClO4, Mg(ClO4)2) Start->Inorganic Organic Organic/Heavy Metal Salt (e.g., Pyridinium Perchlorate) Start->Organic CheckHydrate Is Anhydrous Form Required? Inorganic->CheckHydrate Danger CRITICAL STOP: Do not dry completely. Use in solution. Organic->Danger High Friction Sensitivity Safe Method A: Vacuum Desiccator (Room Temp) CheckHydrate->Safe No (Hydrate acceptable) Caution Method B: Vacuum Oven (< 60°C, Blast Shield) CheckHydrate->Caution Yes (Strict Control)

Figure 1: Decision matrix for selecting the safest drying methodology based on chemical composition.

Module 2: The Drying Process (Protocols)

Method A: Passive Vacuum Desiccation (Recommended)

Best for: Removing bulk solvent without thermal stress.

  • Vessel: Use a glass or high-quality plastic desiccator.

  • Desiccant: Use

    
     (Phosphorus Pentoxide) or anhydrous 
    
    
    
    .
    • Warning:Never use organic desiccants or those that might release organic vapors.[1]

  • Shielding: Place the desiccator behind a polycarbonate blast shield or inside a fume hood with the sash down.

  • Vacuum: Apply vacuum slowly to prevent "bumping" (splashing salt onto the seal).

Method B: Active Vacuum Oven Drying

Best for: Inorganic salts requiring precise water removal.

  • Temperature Limit: Set oven < 100°C .

    • Reasoning: Many perchlorates undergo phase transitions or decomposition above 150°C. Organic impurities can lower this threshold significantly.

  • The "Clean Oven" Rule: Ensure the oven gasket is silicone (not rubber) and the interior is free of organic residues (grease, oil films).

  • Container: Use borosilicate glass or ceramic. Never use aluminum (reactive with some perchlorates).

  • Venting: When breaking vacuum, use inert gas (

    
     or 
    
    
    
    ) rather than ambient air to prevent rapid moisture re-adsorption or introduction of organic dust.

Module 3: Troubleshooting Active Issues

"Help! Something is wrong with my sample."

Issue 1: "The salt has turned yellow/grey during drying."
  • Diagnosis: Decomposition is occurring.[2][3][4][5] This is an immediate explosion hazard.

  • Mechanism: Trace acid or organic impurities are reacting with the perchlorate, creating unstable byproducts (often chlorine dioxide).

  • Action:

    • Stop Heat: Turn off the oven immediately.

    • Isolate: Do not touch the vessel while hot. Allow it to cool behind the blast shield.

    • Dissolve: Once cool, remotely add water to dissolve the salt. Do not scrape. Dispose of as hazardous aqueous waste.

Issue 2: "The ground glass stopper is stuck."
  • Diagnosis: Perchlorate crystals have formed in the joint.

  • Hazard: Extreme. Forcing the joint creates friction, which initiates detonation in the crystal lattice.

  • Action:

    • Do NOT twist.

    • Soak: Submerge the entire joint in a water bath (warm water works best).

    • Wait: Allow the water to penetrate and dissolve the crystals by capillary action. Only open when the joint moves freely without force.

Issue 3: "Can I scrape the dried solid out of the flask?"
  • Answer: ABSOLUTELY NOT.

  • Reasoning: Dry perchlorate salts are friction-sensitive. Scraping with a metal spatula creates "hot spots" that can trigger a detonation.

  • Correct Protocol:

    • Re-dissolve the solid in a minimal amount of a compatible solvent.

    • Transfer the solution.

    • If a solid is required for X-ray diffraction or weighing, use a plastic or Teflon-coated spatula and use gentle lifting motions , never grinding.

Module 4: Material Compatibility & Setup

Using the wrong materials is a common cause of "unexplained" lab accidents.

MaterialCompatibilityNotes
Stainless Steel (304/316) ✅ CompatibleGood for spatulas (if used gently) and oven interiors.
Teflon (PTFE) ✅ ExcellentIdeal for sleeves, gaskets, and scrapers.
Borosilicate Glass ✅ CompatibleInspect for cracks; glass shrapnel is the primary injury vector.
Wood / Paper / Cotton FATAL Cellulose + Perchlorate = Solid Rocket Fuel. Never use paper towels for spills.[1][6]
Rubber / Cork DANGEROUS Becomes brittle and explosive upon saturation. Use Silicone or Viton instead.
Vacuum Grease (Hydrocarbon) AVOID Use fluorinated grease (e.g., Krytox) only.
Safe Apparatus Setup

SafeSetup Oven Vacuum Oven (No Organic Residue) Trap Cold Trap (Catch Solvents) Oven->Trap Vapors Pump Vacuum Pump (Oil-free or Protected) Trap->Pump Dry Air Shield Blast Shield (Polycarbonate) Shield->Oven Protects User

Figure 2: Configuration for active drying. The Cold Trap is essential to prevent oxidizers from entering the pump oil, where they can cause a crankcase explosion.

Frequently Asked Questions (FAQ)

Q: Can I use a Rotary Evaporator (Rotovap) to dry perchlorates? A: Proceed with extreme caution.

  • Risk:[1][4][5][7][8][9][10][11][12] If the salt dries completely while the flask is spinning, the tumbling crystals generate friction (triboelectricity) and mechanical grinding against the glass.

  • Solution: Stop the Rotovap before the salt is completely dry (wet paste stage). Finish drying in a static vacuum desiccator.

Q: How do I clean up a spill of perchlorate salt? A: Never dry sweep.

  • Neutralize: If acidic, neutralize with Sodium Bicarbonate.[1][6][13]

  • Wet: Mist the area with water to prevent dust formation.

  • Absorb: Use an inorganic absorbent (sand, vermiculite, or clay). Do not use paper towels or rags. [1][6][10]

  • Collect: Scoop into a plastic container and label as "Oxidizer Waste."

Q: I need anhydrous Lithium Perchlorate for battery research. How do I get the water out? A: Lithium Perchlorate trihydrate melts at roughly 95°C. To render it anhydrous:

  • Heat to 100-110°C under high vacuum.

  • Crucial: This must be done in a clean glass vessel.

  • Note: Anhydrous

    
     is significantly more reactive than the hydrate. Store in a glovebox immediately.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4]

  • Schreck, J. O. (1973). Perchlorates and Perchloric Acid.[1][4][5][6][7][9][10][11][12][13][14] Journal of Chemical Education (ACS).

  • Occupational Safety and Health Administration (OSHA).Standard 1910.

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.

  • University of California, San Diego (UCSD).Perchlorates and Perchloric Acid Safety Guidelines.

Sources

Optimization

Technical Support Hub: Solvation Dynamics of 1-Benzylquinolinium Perchlorate

[1][2] Case ID: BZQ-CLO4-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2] Executive Summary You are encountering difficulty dissolving 1-benzylquinolinium perchl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: BZQ-CLO4-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2]

Executive Summary

You are encountering difficulty dissolving 1-benzylquinolinium perchlorate in water, while observing better solubility in ethanol. This is not an experimental error; it is the expected physicochemical behavior of this compound.

The "solubility issue" you are facing is a classic manifestation of the Hydrophobic Effect combined with the Chaotropic nature of the perchlorate anion .[2] This guide details the thermodynamic reasons for this behavior and provides validated protocols for solubilization and purification.[2]

Module 1: The Diagnostic Matrix (The "Why")[2]

The Solubility Paradox

Users often assume that because it is a "salt" (ionic), it should dissolve in water.[2] However, 1-benzylquinolinium perchlorate represents a specific class of Lipophilic Salts .[1][2]

FeatureWater Interaction (

)
Ethanol Interaction (

)
Cation: 1-Benzylquinolinium Repulsive: The large hydrophobic surface area (benzyl + quinoline rings) disrupts the hydrogen-bonding network of water (entropic penalty).[1][2]Favorable: The ethyl group of ethanol interacts via Van der Waals forces with the aromatic rings, stabilizing the cation.[2]
Anion: Perchlorate (

)
Chaotropic: It is a large, low-charge-density anion.[1][2] It does not hydrate well and is classified as a "water-structure breaker."[1][2]Neutral/Favorable: Soluble in organic solvents due to low charge density and lack of strong hydration shells.[2]
Net Result Precipitation: Lattice energy > Solvation energy.[2]Solvation: Solvation energy > Lattice energy.[2]
Visualization: Solvation Mechanism

The following diagram illustrates the competitive forces at play.

SolvationDynamics Salt 1-Benzylquinolinium Perchlorate (Solid) Water Water Solvent (High Dielectric) Salt->Water Entropy Loss (Water Cage Formation) Ethanol Ethanol Solvent (Amphiphilic) Salt->Ethanol Ring Solvation Result_Aq INSOLUBLE (Hydrophobic Effect) Water->Result_Aq Lattice Energy Dominates Result_Org SOLUBLE (Van der Waals + Dipole) Ethanol->Result_Org Solvation Energy Dominates

Figure 1: Mechanistic divergence of solvation pathways.[1][2] The hydrophobic bulk of the cation prevents stable hydration in water.[2]

Module 2: Troubleshooting Protocols (The "How")

Protocol A: Solubilization for Spectroscopy/Reactions

Objective: Prepare a stable homogeneous solution for UV-Vis, NMR, or synthesis.[1][2]

  • Select the Primary Solvent: Do not use pure water.[2]

    • Recommended: Ethanol (absolute), Acetonitrile, or DMF.[2]

    • Why: These solvents possess lower dielectric constants (

      
      ) that match the lipophilic nature of the cation.[2]
      
  • Co-Solvent Approach (If water is required):

    • If your experiment (e.g., biological assay) requires an aqueous medium, you must use a co-solvent system.[2]

    • Dissolve the salt in DMSO or Ethanol first (make a 100x stock solution).[2]

    • Slowly dilute into the aqueous buffer.[2]

    • Limit: Do not exceed 1-2% organic solvent in the final buffer to avoid precipitation.[1][2]

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Use the water insolubility to your advantage to purify the compound.[2]

Note: This utilizes the "Salting Out" principle in reverse.[2] Water acts as the anti-solvent.[2]

  • Dissolution:

    • Place crude 1-benzylquinolinium perchlorate in a flask.

    • Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid completely.[2]

  • Precipitation:

    • While stirring, add warm Water (50°C) dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.[2]

  • Crystallization:

    • Allow the mixture to cool to room temperature slowly.

    • Transfer to a fridge (4°C) for 2 hours.

    • The hydrophobic salt will crystallize out as the ethanol concentration drops and temperature decreases.[2]

  • Filtration:

    • Filter the crystals and wash with cold water (to remove water-soluble impurities like sodium perchlorate or starting materials).[1]

Recrystallization Step1 1. Dissolve in Hot Ethanol Step2 2. Add Warm Water (Anti-Solvent) Step1->Step2 Step3 3. Turbidity Point Reached? Step2->Step3 Step3->Step2 No (Clear) Step4 4. Cool Slowly (4°C) Step3->Step4 Yes (Cloudy) Step5 5. Filter & Wash with Water Step4->Step5

Figure 2: Anti-solvent recrystallization workflow utilizing water insolubility.

Module 3: Critical Safety & Stability (Perchlorate Hazards)

WARNING: Organic perchlorate salts are potentially explosive and shock-sensitive, especially when dry.[1][2]

Hazard ClassRisk DescriptionMitigation Strategy
Explosion Anhydrous organic perchlorates can detonate via shock, friction, or heat.[1][2][3][4]NEVER scrape dry crystals strongly with a metal spatula.[2] Use Teflon-coated tools.[1][2] Keep the salt slightly solvated or wet if possible during storage.[2]
Incompatibility Strong oxidizer.[2][4][5][6] Reacts violently with strong reducing agents or when heated in organic solvents to dryness.[2]NEVER distill a solution of this salt to dryness.[2] Always leave a solvent heel.[2]
Storage Hygroscopic and shock-sensitive.[1][2]Store in a plastic container (less shrapnel risk than glass) in a cool, dark place.[2]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Yes. Acetone is an excellent solvent for this compound (


 g/L typically).[2] However, Acetone is not suitable for recrystallization with water as easily as Ethanol due to lower boiling point and faster evaporation rates.[2]

Q: Why did my solution turn yellow? A: 1-Benzylquinolinium salts can undergo partial deprotonation or oxidation at the benzylic position in the presence of light or base, leading to the formation of quinolinium ylides or degradation products.[2] Ensure the solution is acidic to neutral and stored in amber glass.

Q: I need to determine the exact solubility (


). How do I do this? 
A:  Since literature values are sparse for this specific derivative:
  • Saturate ethanol with the salt at 25°C for 24 hours.

  • Filter the excess solid.[2]

  • Take a known volume of the filtrate, evaporate the solvent (carefully, under nitrogen flow, do not heat to dryness), and weigh the residue.[2]

  • Calculate

    
    .[2]
    

References

  • Perchlorate Safety Guidelines : American Chemical Society (ACS).[2] "Perchlorate Safety: Reconciling Inorganic and Organic Guidelines." Available at: [1]

  • Solubility of Organic Perchlorates : Willard, H. H., & Smith, G. F.[2] "The Perchlorates of the Alkali and Alkaline Earth Metals and Ammonium.[2] Their Solubility in Water and Other Solvents."[2][7][8][9] Journal of the American Chemical Society.[2][10] Available at: [1]

  • Handling Guidelines : UC San Diego. "Handling Perchloric Acid and Perchlorates." Available at: [1]

  • Synthesis Context : "1-Benzylquinolinium chloride synthesis and properties." ChemWhat Database.[2] Available at: [1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Benzylquinolinium Perchlorate

Module 1: Critical Safety Directive (Read Before Proceeding) ⚠️ DANGER: EXPLOSION HAZARD Perchlorate salts of organic cations (such as 1-benzylquinolinium) are energetic materials . They possess an intrinsic fuel-oxidize...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Critical Safety Directive (Read Before Proceeding)

⚠️ DANGER: EXPLOSION HAZARD

Perchlorate salts of organic cations (such as 1-benzylquinolinium) are energetic materials . They possess an intrinsic fuel-oxidizer balance within the same crystal lattice.

  • Friction & Shock Sensitivity: Dry perchlorate crystals can detonate upon grinding, scraping, or impact. NEVER grind these crystals in a mortar and pestle.

  • Thermal Instability: Do not heat above 100°C without prior Differential Scanning Calorimetry (DSC) safety screening. Many organic perchlorates decompose violently near their melting points.

  • Incompatibility: Keep away from strong acids (formation of anhydrous perchloric acid is fatal), metal powders, and reducing agents.[1][2]

  • Spill Management: Do not wipe up dry spills with paper towels.[2] Wet the spill first, then wipe with a wet cloth, and rinse the cloth immediately in a large volume of water.

Module 2: The Purification Protocol

User Question: What is the standard operating procedure (SOP) for purifying 1-benzylquinolinium perchlorate to analytical grade?

Technical Response: The purification of 1-benzylquinolinium perchlorate is best achieved through a solvent-pair recrystallization using Ethanol and Water . This method leverages the high solubility of the salt in hot ethanol and its reduced solubility in water/cold ethanol, while effectively removing the common impurity (1-benzylquinolinium chloride) which remains soluble in the aqueous phase.

Materials Required
  • Crude 1-benzylquinolinium perchlorate (or Chloride precursor + Sodium Perchlorate).

  • Solvent A: Absolute Ethanol (99.5%+).

  • Solvent B: Deionized Water (18.2 MΩ).

  • Equipment: Water bath (no open flames/oil baths), Erlenmeyer flask, Buchner funnel (glass frit preferred over paper to avoid cellulose contact).

Step-by-Step Methodology
  • Dissolution (The "Hot" Phase):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (60-70°C) required to just dissolve the solid.

    • Note: If the solution is dark/colored, add activated charcoal, stir for 5 minutes, and filter hot through a Celite pad. (Ensure Celite is kept wet; dry perchlorate-soaked charcoal is an explosive hazard).

  • Nucleation Control (The "Cloud" Point):

    • While keeping the solution hot, add warm Deionized Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution back to transparency.

  • Crystallization (The Cooling Phase):

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling or agitation leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

    • Once at room temperature, place in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation & Drying:

    • Filter the crystals using a sintered glass funnel.

    • Wash with a small volume of ice-cold Ethanol/Water (1:1) .

    • Drying: Dry under high vacuum at room temperature (25°C). DO NOT use a heated oven.

Module 3: Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Start: Crude 1-Benzylquinolinium Perchlorate Dissolve Dissolve in Hot Ethanol (60°C) Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AddWater Add Warm Water Dropwise Until Turbid CheckColor->AddWater No Charcoal->AddWater ClearSol Add Ethanol Drops to Clear Solution AddWater->ClearSol Cooling Cool Slowly to RT then Ice Bath (0°C) ClearSol->Cooling Filter Filter (Sintered Glass) Wash with Cold EtOH/H2O Cooling->Filter Dry Dry: High Vacuum @ 25°C (NO HEAT) Filter->Dry

Figure 1: Decision logic for the recrystallization of 1-benzylquinolinium perchlorate, emphasizing safety steps for colored impurities.

Module 4: Troubleshooting & FAQs

User Question: My product is separating as a heavy oil at the bottom of the flask instead of crystals. Why?

Technical Diagnosis: This is the "Oiling Out" phenomenon.

  • Cause: The temperature entered the "metastable zone" where the liquid-liquid phase separation occurs before the crystal nucleation temperature. This often happens if the solution is too concentrated or cooled too quickly.

  • Remedy:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (Ethanol) to slightly dilute the solution.

    • "Seed" the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod gently to induce nucleation.

    • Cool much more slowly (wrap the flask in a towel).

User Question: How do I validate the purity if I can't measure the melting point safely?

Technical Diagnosis: Traditional capillary melting point determination is dangerous for perchlorates.

  • Alternative 1 (NMR):

    
     in DMSO-d6. Look for the characteristic N-CH
    
    
    
    benzylic singlet around
    
    
    6.0-6.5 ppm. Integration should show a 1:1 ratio between the benzyl group and the quinolinium core.
  • Alternative 2 (IR): Check for the strong, broad Cl-O stretch around 1050–1100 cm

    
    , confirming the anion exchange was successful (if starting from chloride).
    
  • Alternative 3 (Elemental Analysis): This is the gold standard. Ensure Nitrogen and Chlorine percentages match the theoretical values for C

    
    H
    
    
    
    ClNO
    
    
    .

User Question: I started with 1-benzylquinolinium chloride. How do I ensure full conversion to the perchlorate?

Technical Diagnosis: If synthesizing via metathesis (Chloride + Sodium Perchlorate


 Perchlorate + NaCl):
  • Use a slight excess (1.1 equivalents) of Sodium Perchlorate.

  • The perchlorate salt is typically less soluble in water than the chloride.

  • Validation: Test the filtrate with AgNO

    
     (Silver Nitrate). If the precipitate (product) is washed thoroughly, the final washings should show no turbidity with AgNO
    
    
    
    , indicating all chloride ions have been removed.

Module 5: Data & Specifications

ParameterSpecification / Note
Molecular Formula

Molecular Weight 319.74 g/mol
Appearance White to off-white crystalline solid (impurities often appear yellow/pink)
Solubility Profile Soluble: Hot Ethanol, DMF, DMSO, Acetonitrile Insoluble: Ether, Hexane, Cold Water
Characteristic IR

broad band @ 1050–1100 cm

Storage Desiccator (hygroscopic).[3] Keep away from organics.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of quaternary ammonium salts).

  • Schumacher, J. C. (1960). Perchlorates: Their Properties, Manufacture and Uses. Reinhold Publishing Corporation.
  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: 1-Benzylquinolinium Chloride (Precursor data for solubility inference).

  • Fisher Scientific. (2023). Sodium Perchlorate Monohydrate Safety Data Sheet. (Critical safety data regarding perchlorate handling).

Sources

Reference Data & Comparative Studies

Validation

Comparison of corrosion inhibition efficiency: Chloride vs Perchlorate anion

A Comparative Analysis of Chloride and Perchlorate Anions in Corrosion A Senior Application Scientist's Guide to Understanding Their Distinct Roles in Metallic Degradation For researchers and professionals in materials s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chloride and Perchlorate Anions in Corrosion

A Senior Application Scientist's Guide to Understanding Their Distinct Roles in Metallic Degradation

For researchers and professionals in materials science and drug development, a nuanced understanding of ionic interactions with metal surfaces is paramount. While both chloride (Cl⁻) and perchlorate (ClO₄⁻) anions are ubiquitous in laboratory and industrial settings, their effects on metal integrity are starkly different. This guide provides an in-depth comparison of their roles in corrosion, moving from the well-documented aggressive nature of chloride to the more complex and sometimes inhibitive behavior of perchlorate.

The Aggressive Nature of Chloride: A Catalyst for Pitting Corrosion

Chloride ions are notoriously detrimental to most metals, acting as a primary instigator of localized corrosion, particularly pitting.[1][2] This aggressive behavior stems from their small size and high charge density, which allows them to penetrate the passive oxide layer that typically protects metals from their environment.[1][3]

The mechanism of chloride-induced pitting is a multi-step electrochemical process:

  • Adsorption: Chloride ions are attracted to and adsorb onto the metal surface, particularly at imperfections or defects in the passive film.[1][2]

  • Film Breakdown: The adsorbed chloride ions locally disrupt the passive layer, creating an anodic site where metal dissolution begins.[1][3]

  • Pit Formation: At this anodic site, metal atoms are oxidized and dissolve into the solution as positively charged ions (e.g., Fe²⁺).[3] To maintain charge neutrality, more chloride ions migrate into the newly formed pit.

  • Autocatalytic Process: Inside the pit, the metal chlorides hydrolyze, producing hydrochloric acid (HCl), which further accelerates metal dissolution and deepens the pit.[1] The surrounding passive surface acts as a large cathode, driving the anodic reaction within the small pit, leading to rapid localized metal loss.[1][3]

This process is often more damaging than uniform corrosion because it can lead to structural failure with minimal overall loss of material.[1]

Caption: Mechanism of Chloride-Induced Pitting Corrosion.

The Ambiguous Role of Perchlorate: Inhibitor or Aggressor?

In contrast to chloride, the perchlorate anion (ClO₄⁻) exhibits a more complex and context-dependent interaction with metal surfaces. It is generally considered less aggressive than chloride and, under certain conditions, can act as a corrosion inhibitor.[4]

Perchlorate as an Inhibitor:

The inhibitive properties of perchlorate are often attributed to two primary mechanisms:

  • Competitive Adsorption: Perchlorate ions can compete with aggressive anions like chloride for adsorption sites on the metal surface.[4] By occupying these sites, they can prevent the initiation of pitting corrosion.

  • Stabilization of the Passive Layer: Perchlorate may contribute to the stability of the passive oxide film, making it more resistant to breakdown by aggressive ions.[4]

Perchlorate as an Aggressor:

Despite its potential as an inhibitor, perchlorate is not entirely benign. At very high anodic potentials, perchlorate can induce pitting corrosion, albeit at potentials significantly more positive than those required for chloride-induced pitting.[5] The mechanism is thought to involve the electrochemical decomposition of perchlorate at the metal surface, which can produce aggressive species, including chloride ions, that then initiate pitting.[5] Studies have shown that for some metals, like aluminum and zinc, perchlorate can induce pitting corrosion, with the pitting potential decreasing as the perchlorate concentration increases.[6][7]

Perchlorate_Interaction cluster_metal Metal Substrate Metal Metal (M) Perchlorate Perchlorate Ion (ClO₄⁻) PassiveLayer Passive Oxide Layer (MO) Perchlorate->PassiveLayer Competitive Adsorption (Inhibition) Aggressive_Ion Aggressive Ion (e.g., Cl⁻) Aggressive_Ion->PassiveLayer Adsorption Blocked PassiveLayer->Metal Enhanced Stability

Caption: Inhibitive Action of Perchlorate via Competitive Adsorption.

Experimental Data: A Head-to-Head Comparison

Electrochemical studies provide quantitative data to compare the corrosive effects of chloride and perchlorate. The pitting potential (E_pit) is a critical parameter, representing the potential above which stable pitting corrosion initiates. A more positive E_pit indicates greater resistance to pitting.

AnionMetalE_pit (Volts vs. SHE)ObservationsReference
Chloride (Cl⁻) Stainless Steel (Type 304)~0.2 VPitting readily occurs at relatively low potentials.[8][8]
Perchlorate (ClO₄⁻) Iron~1.37 - 1.46 VPitting only occurs at very high anodic potentials.[5][5]
Perchlorate (ClO₄⁻) AluminumVaries with concentrationPitting potential decreases with increasing perchlorate concentration.[6][6]
Perchlorate (ClO₄⁻) Zero-Valent Titanium12.77 VExtremely high potential required for pitting.[9][9]

These data clearly illustrate that for many metals, a significantly higher driving force (potential) is required to initiate corrosion in the presence of perchlorate compared to chloride.

Standard Experimental Protocols for Evaluation

To assess the corrosion inhibition efficiency of different anions, standardized electrochemical techniques are employed.

Potentiodynamic Polarization

This technique measures the current response of a metal sample as the applied potential is scanned.

Step-by-Step Methodology:

  • Electrode Preparation: A sample of the metal to be tested is polished to a mirror finish, cleaned, and mounted in an electrochemical cell.

  • Electrolyte: The cell is filled with the electrolyte solution containing the anion of interest (e.g., NaCl or NaClO₄ solution of a specific concentration).

  • Three-Electrode Setup: A three-electrode system is used, consisting of the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potential Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a controlled rate (e.g., 1 mV/s).

  • Data Acquisition: The resulting current is measured and plotted against the applied potential on a logarithmic scale (Tafel plot).

  • Analysis: Key parameters are extracted from the plot, including the corrosion potential (E_corr), corrosion current density (i_corr), and the pitting potential (E_pit), which is identified by a sharp increase in current.

Potentiodynamic_Setup cluster_cell Potentiostat Potentiostat WE Working Electrode (Metal Sample) Potentiostat->WE WE Connection RE Reference Electrode (e.g., SCE) Potentiostat->RE RE Connection CE Counter Electrode (e.g., Pt) Potentiostat->CE CE Connection Cell Electrochemical Cell Cell->Potentiostat Data Output Electrolyte Electrolyte Solution

Caption: Experimental Setup for Potentiodynamic Polarization.

Conclusion

The comparison between chloride and perchlorate anions in the context of corrosion reveals a clear distinction in their behavior. Chloride is a potent and well-understood corrosive agent that readily induces pitting corrosion in a wide range of metals by disrupting their protective passive films.[1][3] Perchlorate, on the other hand, is significantly less aggressive and can even act as a corrosion inhibitor by competing with more aggressive ions for surface sites.[4] However, it is crucial to recognize that under specific conditions of high anodic potential, perchlorate can also cause localized corrosion.[5] For researchers and engineers, this understanding is critical for material selection, environmental control, and the development of effective corrosion prevention strategies.

References

  • Mechanism of Chloride Induced Corrosion (Pitting Corrosion) - Civil Engineering Forum.
  • Inhibition of Pitting Corrosion of Pb in Alkaline Chlorate and Perchlorate Solutions by Some Inorganic Anions - Emerald Publishing.
  • Chloride-Induced Pitting Corrosion Of Austenitic Stainless Steel | Astro Pak.
  • Mechanism of Chloride Stress Corrosion Cracking of Austenitic Stainless Steels.
  • Pitting Corrosion: Causes, Detection, and Prevention - Voliro.
  • Localized Corrosion of Iron by Perchlorate H.-H. Strehblow and H. Prinz Heinrich-Heine-Universitaet-Duesseldorf, Germany Breakdo.
  • AC and DC studies of the pitting corrosion of Al in perchlorate solutions - ResearchG
  • On Metastable and Stable Pitting Corrosion of Zinc in Perchlorate- and Chlorate-Containing Sodium Hydroxide Solutions - International Journal of Electrochemical Science.
  • Perchlorate reduction during electrochemically induced pitting corrosion of zero-valent titanium (ZVT) - PubMed.

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Comparative

A Comparative Guide to the Adsorption Isotherms of Quinolinium-Based Corrosion Inhibitors: Elucidating the Role of the Perchlorate Anion

This guide provides an in-depth comparison of perchlorate-based quinolinium compounds as corrosion inhibitors, focusing on their adsorption isotherm characteristics. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of perchlorate-based quinolinium compounds as corrosion inhibitors, focusing on their adsorption isotherm characteristics. Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes experimental data to offer a nuanced understanding of inhibitor performance, moving beyond simple efficacy metrics to explore the fundamental mechanisms of surface interaction. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Imperative for Advanced Corrosion Inhibition

The degradation of metallic materials through corrosion represents a significant economic and safety challenge across numerous industries, from petroleum refining to infrastructure.[1] While mild steel is valued for its mechanical properties and cost-effectiveness, it is particularly susceptible to corrosion in acidic environments, which are common in industrial processes like acid cleaning, pickling, and oil well acidizing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These molecules function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.[3]

Among the various classes of organic inhibitors, quinoline and its derivatives have garnered substantial attention. Their molecular structure, featuring nitrogen heteroatoms and aromatic π-electrons, facilitates strong adsorption onto metal surfaces.[2][4] This guide focuses specifically on quinolinium-based inhibitors where perchlorate (ClO₄⁻) is the counter-anion, comparing their adsorption behavior to other alternatives and exploring the complex role the perchlorate anion itself plays in the inhibition process.

Section 1: The Quinolinium Cation as an Adsorption-Type Inhibitor

The efficacy of a quinolinium-based inhibitor is fundamentally tied to its ability to adsorb onto the metal surface. The quinolinium cation possesses several features that make it an effective inhibitor:

  • π-Electron System: The delocalized π-electrons in the aromatic quinoline rings can interact with the d-orbitals of iron atoms on the steel surface.

  • Positively Charged Nitrogen: The quaternary nitrogen atom carries a positive charge, promoting electrostatic interaction (physisorption) with a negatively charged metal surface (in acidic solutions, the metal surface is typically negatively charged).

  • Formation of a Protective Film: Through these interactions, the inhibitor molecules displace water and aggressive ions from the metal surface, forming a barrier that inhibits both anodic metal dissolution and cathodic hydrogen evolution.[3][5] Consequently, they are often classified as mixed-type inhibitors.[2][5]

Section 2: The Ambivalent Role of the Perchlorate Anion

The choice of the counter-anion in an ionic inhibitor is not trivial. While often considered a spectator ion, the perchlorate anion has a complex electrochemical behavior that can influence the overall corrosion process.

  • Low Adsorptivity: Compared to halide ions like chloride (Cl⁻), the perchlorate anion (ClO₄⁻) is considered one of the least adsorbed anions on many metal surfaces, including nickel, a component of some steels.[6] This property can be advantageous, as it minimizes competition with the cationic quinolinium inhibitor for adsorption sites on the metal surface.

  • Potential for Aggressiveness: Despite its low adsorptivity, perchlorate is not entirely benign. At high anodic potentials, it can decompose at the electrode surface, potentially forming chloride ions, which are highly aggressive and known to induce localized pitting corrosion.[7] Studies have shown that perchlorate ions can disrupt passive films and accelerate active dissolution under certain conditions.[8] This dual nature necessitates careful electrochemical evaluation across a range of potentials to fully characterize the inhibitor system.

Section 3: Experimental Design & Protocols

To objectively evaluate and compare the performance of corrosion inhibitors, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where the results from each technique corroborate the others to build a comprehensive picture of the inhibition mechanism.

Experimental Workflow Diagram

The overall process for evaluating a corrosion inhibitor is outlined below.

G A Mild Steel Coupon Preparation (Polishing, Cleaning) D Weight Loss Measurement (Gravimetric Method) A->D E Electrochemical Measurements (PDP & EIS) A->E B Corrosive Media Preparation (e.g., 1 M HCl) B->D B->E C Inhibitor Solution Preparation (Varying Concentrations) C->D C->E F Calculate Inhibition Efficiency (η%) D->F E->F I Surface Characterization (SEM) E->I G Determine Adsorption Isotherm (Langmuir, Freundlich, etc.) F->G H Calculate Thermodynamic Parameters (ΔG°ads, Kads) G->H

Caption: Experimental workflow for inhibitor evaluation.

Protocol 1: Weight Loss (Gravimetric) Method

This method provides a direct, tangible measure of metal loss and is essential for calculating the average corrosion rate.

Causality: The fundamental principle is that a more effective inhibitor will result in a lower mass loss of the metal coupon over a set period. It serves as a baseline for all other electrochemical methods.

Step-by-Step Protocol:

  • Specimen Preparation: Prepare rectangular mild steel coupons (e.g., 2 cm x 2 cm x 0.08 cm).[1] Mechanically polish the surfaces with successively finer grades of emery paper (e.g., 80 to 2000 grade), rinse with double-distilled water, degrease with acetone, and dry.[2]

  • Initial Weighing: Weigh each coupon accurately using an analytical balance (±0.1 mg) and record the initial weight (W_initial).[1]

  • Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the quinolinium inhibitor.[1] The typical concentration range is 1x10⁻⁵ M to 5x10⁻³ M.[1]

  • Exposure: Allow the coupons to remain immersed for a fixed duration (e.g., 6 hours) at a constant temperature.[1]

  • Final Weighing: After the immersion period, retrieve the coupons, clean them by gently brushing to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ), where k is a constant (8.76 × 10⁴), A is the surface area, t is the immersion time in hours, and ρ is the density of the metal.[9]

    • Inhibition Efficiency (η%): η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide real-time, mechanistic insights into the corrosion process and the inhibitor's mode of action.[10] A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[11]

A. Potentiodynamic Polarization (PDP)

Causality: This technique reveals whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[12]

Step-by-Step Protocol:

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -300 mV to +300 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value indicates better inhibition.

B. Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS provides information about the properties of the inhibitor film at the metal-solution interface.[14] An increase in charge transfer resistance (R_ct) signifies a more protective inhibitor layer that hinders the flow of charge (i.e., corrosion). A decrease in double-layer capacitance (C_dl) indicates the adsorption of inhibitor molecules, which displace water molecules at the interface.[12]

Step-by-Step Protocol:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

  • Record the impedance response and plot it as a Nyquist diagram (Z_imaginary vs. Z_real).

  • The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). Fit the data to an equivalent electrical circuit to obtain precise values for R_ct and C_dl.[2]

  • Calculate Inhibition Efficiency (η%): η% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

Section 4: Understanding Inhibitor-Surface Interactions via Adsorption Isotherms

The relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface is described by adsorption isotherms.[15] Fitting experimental data to different isotherm models provides insight into the nature of the adsorption process.

Adsorption Isotherm Models

G Isotherms Adsorption Isotherm Models Langmuir Langmuir Assumes monolayer adsorption on a homogeneous surface. No interaction between adsorbed molecules. C/θ = 1/K_ads + C Isotherms->Langmuir Freundlich Freundlich Empirical model for heterogeneous surfaces. Describes multilayer adsorption. log θ = log K_ads + (1/n) log C Isotherms->Freundlich Temkin Temkin Considers adsorbate-adsorbate interactions. Assumes adsorption heat decreases linearly with coverage. exp(-2aθ) = K_ads * C Isotherms->Temkin ElAwady El-Awady (Flory-Huggins) Considers the number of water molecules (y) replaced by one inhibitor molecule. log(θ/(1-θ)^y) = log K' + y log C Isotherms->ElAwady

Caption: Comparison of common adsorption isotherm models.

The degree of surface coverage (θ), calculated from inhibition efficiency data (θ = η% / 100), is plotted against the inhibitor concentration (C) according to the linearized form of each isotherm equation. The model that yields the best linear fit (R² value closest to 1) is considered the most appropriate description of the adsorption process.[15][16]

From the best-fit isotherm, key thermodynamic parameters can be calculated:

  • Adsorption Equilibrium Constant (K_ads): Obtained from the intercept of the isotherm plot. A large K_ads value indicates strong adsorption.[17]

  • Standard Gibbs Free Energy of Adsorption (ΔG°_ads): Calculated using the equation: ΔG°_ads = -RT ln(55.5 K_ads), where 55.5 is the molar concentration of water in the solution.[15]

    • A negative ΔG°_ads value indicates a spontaneous adsorption process.[18]

    • Values around -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values more negative than -40 kJ/mol suggest chemisorption (covalent bond formation).[15]

Section 5: Performance Comparison and Data Analysis

The following table summarizes typical performance data for quinolinium-based inhibitors, synthesized from multiple studies. While specific data for perchlorate-based quinolinium inhibitors is sparse, we can compare various quinoline derivatives to establish a performance baseline.

InhibitorCorrosive MediumMax η% (Method)Adsorption IsothermΔG°_ads (kJ/mol)Reference
4-Chloro,8-(trifluoromethyl) quinoline1 M HCl92% (EIS)Not specifiedNot specifiedDer Pharma Chemica[2]
5-(azidomethyl)quinolin-8-ol (8QN3)1 M HCl90% (Weight Loss)LangmuirNot specifiedAn-Najah Staff[1]
1-(1-Naphthalenylmethyl) quinolinium chloride1 M HCl99% (Weight Loss)Langmuir-43.6ResearchGate[12]
Benzyl Quinolinium Chloride Derivative (BQD)20 wt% HCl>95% (Weight Loss)Not specifiedNot specifiedJournal of Petroleum Technology[19][20]
Synthesized Quinolin-8-ol Derivative (P-QN)1 M HCl93.3% (EIS)LangmuirNot specifiedResearchGate[21]

Analysis and Discussion:

  • High Efficiency: Quinolinium derivatives consistently demonstrate high inhibition efficiencies, often exceeding 90%, in strong acid environments.[1][2][21]

  • Langmuir Adsorption: The adsorption of these inhibitors on mild steel frequently follows the Langmuir isotherm model.[1][12][21] This suggests the formation of a protective monolayer on the metal surface.

  • Chemisorption and Physisorption: The ΔG°_ads value of -43.6 kJ/mol for 1-(1-Naphthalenylmethyl) quinolinium chloride indicates that the adsorption process involves strong chemical bonding (chemisorption) in addition to physical adsorption.[12] This strong interaction leads to a stable and highly protective inhibitor film.

Expected Impact of the Perchlorate Anion: Given the data, we can project the performance characteristics of a hypothetical perchlorate-based quinolinium inhibitor. The low adsorptivity of the ClO₄⁻ anion would likely result in less competition for surface sites, potentially leading to a higher K_ads value for the quinolinium cation compared to its halide counterparts. This could translate to achieving high inhibition efficiency at lower concentrations. However, the risk of perchlorate-induced pitting at higher potentials remains a critical factor that must be evaluated using potentiodynamic polarization scans extending into the transpassive region.

Conclusion

Quinolinium-based compounds are demonstrably effective corrosion inhibitors for mild steel in acidic media. Their performance is governed by their strong adsorption onto the metal surface, a process that typically follows the Langmuir adsorption isotherm and involves a combination of physisorption and chemisorption.

The selection of the perchlorate anion offers a unique profile: it may enhance the adsorption of the active quinolinium cation by being a poor competitor for surface sites, but it also introduces a potential risk of localized corrosion at higher potentials. Therefore, a comprehensive evaluation using both gravimetric and advanced electrochemical techniques is not just recommended but essential. This guide provides the foundational protocols and theoretical framework for researchers to conduct such comparative studies, enabling the rational design of next-generation corrosion inhibitor systems with superior performance and predictable behavior.

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